5-Bromo-2-fluorophenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWMCZBGQYAYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393887 | |
| Record name | 5-Bromo-2-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883514-21-4 | |
| Record name | 5-Bromo-2-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-fluorophenylacetic Acid: Core Chemical Properties for Researchers and Drug Development Professionals
For Immediate Release
[City, State] – 5-Bromo-2-fluorophenylacetic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including the presence of bromine and fluorine atoms on the phenyl ring, offer medicinal chemists versatile opportunities for molecular modifications, making it a compound of significant interest in the field of drug discovery and development. This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols, and potential applications.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 883514-21-4 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 111-112 °C | [3] |
| Boiling Point | 319.6 ± 27.0 °C (Predicted) | [3] |
| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | Data not available | |
| Solubility | Data not available |
Synthesis and Purification
Potential Synthetic Routes
One plausible approach involves the Willgerodt-Kindler reaction , which converts aryl ketones into the corresponding thioamides, followed by hydrolysis to the carboxylic acid.[4][5][6][7][8] For this compound, this would start from 2-acetyl-4-bromo-1-fluorobenzene.
Another common strategy is the multi-step synthesis starting from a suitably substituted benzene derivative, such as 4-bromo-1-fluoro-2-iodobenzene.[9] This could involve conversion to an organometallic species followed by carboxylation.
A generalized workflow for the synthesis of substituted phenylacetic acids is depicted below:
Purification by Recrystallization
Crude substituted phenylacetic acids are typically purified by recrystallization.[10][11][12][13] The choice of solvent is critical and depends on the polarity of the specific derivative. A general protocol involves:
-
Dissolution: Dissolving the crude solid in a minimum amount of a suitable hot solvent (e.g., toluene, ethanol, or a mixture of solvents).
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified product.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Spectral Analysis
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
The proton and carbon nuclear magnetic resonance (NMR) spectra are essential for confirming the molecular structure. The expected chemical shifts can be estimated based on empirical data for similar structures.[14][15][16]
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule, including the carboxyl carbon, the methylene carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for:
-
O-H stretch of the carboxylic acid: A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch of the carboxylic acid: A strong, sharp band around 1700 cm⁻¹.
-
C-O stretch of the carboxylic acid: A band in the region of 1300-1200 cm⁻¹.
-
C-Br stretch: A band in the lower frequency region of the spectrum.
-
C-F stretch: A strong band typically in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in their characteristic regions.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z 232 and 234 in a roughly 1:1 ratio due to the isotopic abundance of bromine-79 and bromine-81).[17][18][19]
-
Fragmentation Peaks: Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the Cα-Cβ bond.[20] The presence of the bromine atom will result in characteristic isotopic patterns for bromine-containing fragments.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of biologically active molecules.[21][22][23][24] The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[25] The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.[26][27]
Derivatives of halogenated phenylacetic acids have been investigated for a range of therapeutic areas, including as anti-inflammatory agents and for the development of novel anticancer compounds.[25] The ability to modify the core structure of this compound allows for the generation of compound libraries for high-throughput screening to identify new lead compounds.
Safety and Handling
This compound is classified as harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory setting.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. sciencemadness.org [sciencemadness.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 11. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. ekwan.github.io [ekwan.github.io]
- 16. web.pdx.edu [web.pdx.edu]
- 17. whitman.edu [whitman.edu]
- 18. benchchem.com [benchchem.com]
- 19. raco.cat [raco.cat]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Page loading... [wap.guidechem.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. nbinno.com [nbinno.com]
- 26. nbinno.com [nbinno.com]
- 27. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Bromo-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluorophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
The presence of both bromine and fluorine substituents makes this molecule a versatile intermediate. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This compound is particularly noted for its use as a component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.
Physicochemical Properties
This compound is an off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 883514-21-4 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [2] |
| Melting Point | 111-112 °C | |
| Boiling Point | 319.6 °C at 760 mmHg | |
| Density | 1.7 g/cm³ | |
| Appearance | Off-white crystalline solid |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid moiety. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F). The chemical shifts of the aromatic carbons are influenced by the positions of the substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-F stretch (~1250 cm⁻¹), and C-Br stretch (~600-500 cm⁻¹).
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.
Synthesis
A plausible and efficient synthetic route to this compound involves the Willgerodt-Kindler reaction of 5'-Bromo-2'-fluoroacetophenone. This multi-step process is outlined below.
Synthesis of 5'-Bromo-2'-fluoroacetophenone (Precursor)
The starting material, 5'-Bromo-2'-fluoroacetophenone, can be synthesized from commercially available precursors. While multiple routes exist, a common method involves the Friedel-Crafts acylation of 4-bromo-1-fluorobenzene.
Willgerodt-Kindler Reaction and Hydrolysis
The Willgerodt-Kindler reaction converts the acetophenone to a thiomorpholide intermediate, which is then hydrolyzed to yield the desired phenylacetic acid.
This protocol is a general procedure adapted for the synthesis of this compound from 5'-Bromo-2'-fluoroacetophenone.
Step 1: Formation of the Thiomorpholide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5'-Bromo-2'-fluoroacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Hydrolysis of the Thiomorpholide
-
To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to 100 °C and stir for 8-12 hours to effect hydrolysis of the thiomorpholide intermediate.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
The logical workflow for the synthesis is depicted in the following diagram:
Applications in Drug Discovery
This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its utility stems from the ability to introduce a substituted phenylacetic acid moiety into a larger molecule, which can influence its pharmacological properties.
Role as a Linker in PROTACs
One of the most significant applications of this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.
This compound can be incorporated into the linker component of a PROTAC. The carboxylic acid group provides a convenient attachment point for further chemical modifications, allowing for the connection to either the target protein ligand or the E3 ligase ligand. The bromo- and fluoro-substituted phenyl ring can provide conformational rigidity to the linker and influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.
The logical relationship of a PROTAC's components is illustrated below:
References
An In-depth Technical Guide to 5-Bromo-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluorophenylacetic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern provides a valuable scaffold for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. Furthermore, it elucidates its critical role as a building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Detailed experimental protocols and data are presented to support researchers in their drug development endeavors.
Physicochemical Properties
This compound is a solid at room temperature. Its key quantitative data are summarized in the table below, providing a foundational understanding of its physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.03 g/mol |
| CAS Number | 883514-21-4 |
| Appearance | Off-white crystalline solid |
| Melting Point | 111-112°C |
| Boiling Point | 319.6°C at 760 mmHg |
| Density | 1.7 g/cm³ |
| Solubility | Data not readily available, but expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. |
| Product Family | Protein Degrader Building Blocks[1] |
Role in Targeted Protein Degradation: PROTACs
A primary application of this compound is as a structural component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the body's own ubiquitin-proteasome system.[2]
A typical PROTAC consists of three main components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
This compound serves as a versatile precursor for the linker component of PROTACs. The carboxylic acid group allows for straightforward chemical modification, such as amide bond formation, to connect to either the POI ligand or the E3 ligase ligand. The bromo- and fluoro-substituted phenyl ring provides a rigid scaffold that can be further functionalized, influencing the linker's length, rigidity, and vectoral properties, which are all critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4]
The logical workflow for the assembly of a PROTAC utilizing a linker derived from this compound is depicted below.
The mechanism of action for the resulting PROTAC is a catalytic cycle that leads to the degradation of the target protein.
Experimental Protocols
Hypothetical Synthesis of this compound
Step 1: Friedel-Crafts Acylation to Synthesize 5-Bromo-2-fluoroacetophenone
-
To a stirred solution of 1-bromo-4-fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0°C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Slowly add acetyl chloride (1.1 eq) to the mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-2-fluoroacetophenone.
Step 2: Willgerodt-Kindler Reaction
-
In a round-bottom flask, combine 5-bromo-2-fluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approximately 120-140°C) for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess morpholine under reduced pressure.
-
The resulting crude product is the thiomorpholide derivative.
Step 3: Hydrolysis to this compound
-
To the crude thiomorpholide, add a solution of sodium hydroxide (e.g., 20% aqueous solution) and an alcohol co-solvent (e.g., ethanol).
-
Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1-2.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Hypothetical Analytical Method: RP-HPLC-UV
The purity and quantification of this compound can be reliably determined using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). A hypothetical method based on protocols for similar phenylacetic acid derivatives is provided below.[8][9]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the mobile phase (e.g., 50:50 A:B).
-
Accurately weigh and dissolve the sample to be analyzed in acetonitrile to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
The following diagram illustrates the logical workflow for the validation of this analytical method.
Conclusion
This compound is a key chemical intermediate with significant utility for professionals in drug discovery and development. Its well-defined physicochemical properties and its role as a versatile building block, especially for the linkers in PROTACs, underscore its importance. The synthetic and analytical protocols outlined in this guide, though based on established chemical principles rather than specific literature for this exact compound, provide a robust framework for researchers to produce, purify, and characterize this valuable molecule, thereby facilitating the development of novel therapeutics.
References
- 1. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pjps.pk [pjps.pk]
5-Bromo-2-fluorophenylacetic acid solubility data
An In-Depth Technical Guide to the Solubility of 5-Bromo-2-fluorophenylacetic Acid
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, utilized in the synthesis of a variety of potential therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. Among these properties, solubility is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of derivative compounds.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. These properties can influence its solubility characteristics.
| Property | Value | Reference |
| CAS Number | 883514-21-4 | [1][2] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1][2] |
| Melting Point | 111-112 °C | |
| Boiling Point | 319.6 °C at 760 mmHg | |
| Appearance | Off-white crystalline solid | |
| XLogP3 | 2.2 |
Solubility Data of this compound
As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. To facilitate the collection and comparison of such data, the following table structure is provided for researchers to populate with their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Water | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Phosphate Buffer (pH 7.4) | e.g., 37 | e.g., Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3] It involves equilibrating an excess amount of the solid compound with a specific solvent at a constant temperature until the solution becomes saturated.
Materials:
-
This compound (solid)
-
High-purity solvents of interest
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). The agitation speed should be sufficient to keep the solid suspended. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.
-
Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
The solubility of this compound is a fundamental parameter that is essential for its application in research and drug development. While quantitative data is not currently available in the public domain, this guide provides a robust framework for its experimental determination using the reliable shake-flask method. By following the detailed protocol and utilizing the provided data table structure, researchers can generate high-quality, comparable solubility data. The dissemination of such information within the scientific community is highly encouraged to accelerate future research and development efforts involving this important chemical entity.
References
Technical Guide: Physicochemical Properties of 5-Bromo-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting point of 5-Bromo-2-fluorophenylacetic acid (CAS No: 883514-21-4), a key building block in the synthesis of pharmaceuticals and other advanced materials. Accurate determination of its physical properties, such as the melting point, is a critical first step in quality control, compound identification, and process development.
Core Physicochemical Data
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, typically less than 1°C. Impurities tend to depress and broaden this range.
The experimentally determined melting point of this compound is summarized in the table below.
| Parameter | Value | CAS Number |
| Melting Point | 111-112 °C | 883514-21-4 |
| Molecular Formula | C₈H₆BrFO₂ | |
| Molecular Weight | 233.03 g/mol | |
| Appearance | Off-white crystalline solid |
Table 1: Key Physicochemical Data for this compound.[1][2][3][4]
Experimental Protocol: Melting Point Determination
The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound, such as this compound, using a modern digital melting point apparatus.
Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials and Equipment:
-
This compound (dry, powdered sample)
-
Glass capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Safety glasses
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.[5][6]
-
If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.[6] This ensures uniform heat transfer within the capillary tube.
-
-
Capillary Tube Packing:
-
Invert an open-ended capillary tube and press it into the powdered sample until a small amount of solid enters the tube.[5][7]
-
Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[5][7] Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.
-
Repeat this process until the packed sample height is approximately 2-3 mm.[5][8] An excessive sample amount can lead to an artificially broad melting range.
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.[5]
-
Set the apparatus for a rapid heating rate to determine an approximate melting point. This provides a preliminary estimate.[9]
-
Allow the apparatus to cool to at least 15-20°C below the estimated melting point.
-
Prepare a new capillary tube with a fresh sample for the accurate measurement.
-
Set the heating rate to a slow and steady 1-2°C per minute.[9] A slow ramp rate is crucial for an accurate reading.
-
Observe the sample through the magnifying eyepiece.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue observing and record the temperature at which the last crystal of the solid melts completely into a liquid (T₂).
-
The melting point is reported as the range from T₁ to T₂. For this compound, this range is expected to be 111-112°C.[1][2][3][4]
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in the designated glass waste container.
-
Visualization of Experimental Workflow
The logical flow of the melting point determination protocol can be visualized as follows.
Workflow for Capillary Melting Point Determination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 883514-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. edisco.it [edisco.it]
- 9. SSERC | Melting point determination [sserc.org.uk]
Technical Guide: Physicochemical Characterization of 5-Bromo-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-2-fluorophenylacetic acid. It includes a summary of its physical appearance and other quantitative data, alongside detailed, standardized experimental protocols for the determination of these properties. This document is intended to serve as a valuable resource for laboratory professionals engaged in chemical synthesis, quality control, and drug discovery.
Compound Identification
-
Chemical Name: this compound
-
Synonyms: 2-(5-Bromo-2-fluorophenyl)acetic acid, 2-Fluoro-5-Bromophenylacetic Acid[1]
Physicochemical Properties
The physical properties of this compound are critical for its handling, formulation, and application in further research and development. The compound is described as an off-white crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Physical Appearance | Off-white crystalline solid | [1] |
| Molecular Weight | 233.03 g/mol | [1][3] |
| Melting Point | 111-112 °C | [1] |
| Boiling Point | 319.6 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 147.1 ± 23.7 °C | [1] |
| Refractive Index | 1.570 | [1] |
| Purity | ≥98% | [2][3] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of solid organic compounds like this compound.
Objective: To qualitatively describe the physical state, color, and form of the compound at ambient temperature.
Methodology:
-
Sample Preparation: A small, representative sample of the compound is placed on a clean, dry, white surface or in a clear glass vial.
-
Visual Inspection: The sample is observed under good lighting conditions, preferably against a white background to ensure accurate color determination.
-
Description: The following characteristics are recorded:
-
Physical State: e.g., solid, powder, crystalline.
-
Color: e.g., white, off-white, colorless.
-
Form/Morphology: e.g., crystalline, amorphous, powder, needles, flakes.[4]
-
-
Microscopic Examination (Optional): For a more detailed analysis of the crystalline structure, the sample can be viewed under a microscope.
Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a key indicator of purity.
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.[5][6] Pure crystalline compounds typically exhibit a sharp melting point (a narrow range of 0.5-1.0 °C), while impurities tend to depress and broaden the melting range.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument).[5]
-
Calibrated thermometer or temperature sensor.
Procedure (based on USP <741>): [1][7][8]
-
Sample Preparation: The compound is dried and reduced to a fine powder.[9] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently or dropped through a long glass tube to pack the sample into the sealed end to a height of 2-4 mm.[10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.
-
Initial Determination (Optional): A rapid heating rate (e.g., 10-20 °C/min) can be used to quickly determine an approximate melting point.[3]
-
Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is introduced and heated rapidly to about 5-10 °C below the expected melting point.[1]
-
Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[8]
-
Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, positioning the determination of physical properties as a crucial early step.
Caption: Workflow for New Chemical Compound Characterization.
This guide provides foundational data and methodologies essential for the accurate characterization of this compound. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data for research and drug development applications.
References
- 1. uspbpep.com [uspbpep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 5. thinksrs.com [thinksrs.com]
- 6. westlab.com [westlab.com]
- 7. â©741⪠Melting Range or Temperature [doi.usp.org]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
An In-depth Technical Guide to 5-Bromo-2-fluorophenylacetic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Bromo-2-fluorophenylacetic acid, a key intermediate in modern medicinal chemistry. It covers the compound's physicochemical properties, commercial availability, its crucial role as a building block in pharmaceutical synthesis, and detailed synthetic methodologies. This guide is intended for professional use in manufacturing, research, and industrial settings.
Compound Identification and Properties
This compound is an aromatic carboxylic acid derivative. Its structure, featuring bromine and fluorine atoms on the phenyl ring, offers multiple avenues for chemical modification, making it a valuable building block in the synthesis of complex molecules.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(5-bromo-2-fluorophenyl)acetic acid | [1] |
| CAS Number | 883514-21-4 | [2][3] |
| Molecular Formula | C₈H₆BrFO₂ | [2][3] |
| Molecular Weight | 233.03 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)CC(=O)O | N/A |
| InChI Key | Not Publicly Available | N/A |
| Appearance | Solid (form may vary) | N/A |
| Storage | Room Temperature, Sealed in Dry Conditions |[2] |
Commercial Availability and Sourcing
This compound is available from various chemical suppliers specializing in research and development chemicals. It is intended for professional laboratory and industrial use only and is not for medical or consumer applications.[2] Purity levels are typically offered at ≥98%.
Table 2: Representative Commercial Suppliers and Product Specifications
| Supplier | CAS Number | Purity | Notes |
|---|---|---|---|
| Capot Chemical | 883514-21-4 | ≥98% | Research and development quantities.[3] |
| Biosynth | 883514-21-4 | Enquire | Available for inquiry.[4] |
| Vertex Laboratory | 883514-21-4 | min 98% | Listed as a Protein Degrader Building Block.[2] |
| Shanghai Wescco Chemical | 883514-21-4 | Enquire | Supplier based in China.[5] |
Note: This table is not exhaustive and is for informational purposes. Researchers should verify current stock and specifications directly with suppliers.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of halogen atoms and the carboxylic acid group makes this compound a versatile precursor in pharmaceutical R&D.[6] The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental for building carbon-carbon and carbon-heteroatom bonds.[6] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.
This compound and its analogs are instrumental in synthesizing novel therapeutic agents, including:
-
Protein Degraders: Used as a building block for creating molecules that hijack cellular machinery to destroy target proteins.[2]
-
Anti-inflammatory Agents: Serves as a key precursor for compounds targeting inflammatory pathways.[6]
-
Anticancer Agents: The structure allows for the design of molecules that can inhibit specific oncogenic proteins or cancer-related pathways.[6]
The logical workflow for utilizing this compound in a drug discovery program is visualized below.
Synthetic Protocols
While a specific protocol for this compound is not widely published, a plausible and established synthetic route involves the lithiation and subsequent carboxylation of a bromofluoro-toluene precursor, followed by oxidation. A more common approach for related phenylacetic acids involves multi-step synthesis from corresponding phenols or boronic acids. Below is a detailed, representative protocol for the synthesis of a key precursor, 5-bromo-2-fluorobenzeneboronic acid, which can be further elaborated to obtain the target acid. This protocol is adapted from established patent literature for educational and research purposes.[7]
4.1 Experimental Protocol: Synthesis of 5-Bromo-2-fluorobenzeneboronic acid
This procedure details the synthesis of a key boronic acid intermediate, which is a common precursor for compounds like this compound.
Materials:
-
1-Bromo-4-fluorobenzene
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Triisopropyl borate or Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), 5 N solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Preparation of the Lithiating Agent: Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). Alternatively, use a commercially available solution of n-BuLi.
-
Lithiating Reaction: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution or n-BuLi (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 2-3 hours at this temperature.
-
Borylation: To the resulting (5-bromo-2-fluorophenyl)lithium solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm slowly to room temperature over 90 minutes.
-
Hydrolysis (Work-up): Quench the reaction by adding 5 N hydrochloric acid. Stir vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2-fluorophenylboronic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure boronic acid intermediate.
The synthetic pathway from a common starting material is visualized below.
Disclaimer: This document is intended for informational purposes for qualified professionals. All chemical syntheses should be performed in a properly equipped laboratory, under the supervision of trained personnel, and with all appropriate safety precautions, including the use of personal protective equipment. Verify all information with current safety data sheets (SDS) and established chemical literature.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 883514-21-4 | this compound - Capot Chemical [capotchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. China (5-bromo-2-fluorophenyl)acetic acid 883514-21-4 [chinachemnet.com]
- 6. nbinno.com [nbinno.com]
- 7. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
A Technical Guide to 5-Bromo-2-fluorophenylacetic Acid for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, suppliers, and applications of 5-Bromo-2-fluorophenylacetic acid, a key building block in modern medicinal chemistry.
This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, reliable suppliers, and its role in the synthesis of bioactive molecules, including kinase inhibitors and components of proteolysis-targeting chimeras (PROTACs).
Core Chemical and Physical Properties
This compound is a substituted phenylacetic acid derivative. The presence of both a bromine and a fluorine atom on the phenyl ring imparts unique chemical reactivity, making it a valuable precursor in various organic syntheses. The bromine atom can readily participate in cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 883514-21-4[1][2] |
| Molecular Formula | C₈H₆BrFO₂[1][2] |
| Molecular Weight | 233.03 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 111-112 °C |
| Purity | Typically ≥97% |
| Storage | Room temperature[3] |
Sourcing and Procurement: A Guide to Suppliers
A reliable supply of high-purity this compound is crucial for reproducible research and development. The following table provides a list of established suppliers offering this compound for research and commercial purposes.
Table 2: Key Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Capot Chemical | ≥98% | Gram to kilogram scale[2] |
| Dayang Chem (Hangzhou) Co., Ltd. | Custom | Bulk quantities[1] |
| Hangzhou Tianye Chemicals Co., Ltd | Custom | Bulk quantities[1] |
| Aladdin Scientific | min 98% | 100 grams[3] |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its utility is particularly notable in the development of kinase inhibitors and as a component in the burgeoning field of targeted protein degradation.
Synthesis of Kinase Inhibitors
Protein kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[4][5] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.[4][5] The unique structural features of this compound make it an attractive starting material for the synthesis of novel kinase inhibitors. The phenylacetic acid moiety can be elaborated to interact with the hinge region of the kinase ATP-binding pocket, while the bromo and fluoro substituents provide opportunities for diversification and optimization of potency and selectivity.[6]
Role in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9] A typical PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[7] this compound can be utilized as a precursor for the synthesis of ligands that bind to target proteins of interest, forming a crucial component of the PROTAC molecule. The ability to readily modify the structure through the bromine handle allows for the fine-tuning of binding affinity and degradation efficiency.[3]
Experimental Protocols
General Synthetic Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using this compound as a starting material would typically involve a multi-step process.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocol: Amide Coupling
-
Materials: this compound, desired amine, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, washing the organic layer, drying, and concentrating under reduced pressure.
-
The crude product is then purified by column chromatography.
-
Experimental Protocol: Suzuki Coupling
-
Materials: The bromo-substituted amide intermediate, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel, add the bromo-substituted amide intermediate (1 equivalent), the boronic acid or ester (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired coupled product.
-
Signaling Pathway and Biological Evaluation
A common target for kinase inhibitors derived from phenylacetic acid scaffolds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Experimental Protocol: In Vitro Kinase Assay (General)
-
Materials: Recombinant human kinase (e.g., EGFR), substrate peptide, ATP, kinase assay buffer, test compound (synthesized inhibitor), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated by fitting the data to a dose-response curve.
-
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its unique chemical properties, commercial availability, and demonstrated utility in the synthesis of kinase inhibitors and PROTAC components make it a compound of high interest for researchers in medicinal chemistry and pharmaceutical development. This guide provides a foundational understanding of its properties, sourcing, and applications, and offers a starting point for its incorporation into innovative research programs.
References
- 1. Page loading... [guidechem.com]
- 2. 883514-21-4 | this compound - Capot Chemical [capotchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-2-fluorophenylacetic Acid: A Technical Safety Profile for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data for 5-Bromo-2-fluorophenylacetic acid (CAS No. 883514-21-4). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound. This document is intended to be a crucial resource for professionals in research, discovery, and drug development who handle this substance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₈H₆BrFO₂[1] |
| Molecular Weight | 233.03 g/mol [1] |
| Appearance | Off-white to light yellow powder |
| Melting Point | 111-112 °C |
| Boiling Point | 319.6 °C at 760 mmHg |
| Density | 1.7 g/cm³ |
| Flash Point | 147.1 °C |
| Vapor Pressure | Data not available |
| Autoignition Temperature | Data not available |
| Upper/Lower Explosive Limits | Data not available |
| Solubility | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Not Classified | |
| Acute Toxicity, Dermal | Not Classified | |
| Acute Toxicity, Inhalation | Not Classified | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[2]
Hazard Pictograms: [2]
-
GHS07: Exclamation Mark
Toxicological and Ecotoxicological Data
| Parameter | Value | Species |
| LD50 (Oral) | Data not available | |
| LD50 (Dermal) | Data not available | |
| LC50 (Inhalation) | Data not available | |
| LC50 (Fish) | Data not available | |
| EC50 (Daphnia) | Data not available | |
| IC50 (Algae) | Data not available |
Due to the lack of specific data, it is prudent to handle this compound with care, assuming it may have the potential for toxicity based on its chemical structure, which includes a bromine and a fluorine atom on an aromatic ring, functionalities often associated with biological activity.
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available. The information is derived from supplier Safety Data Sheets, which typically do not include such detailed methodologies. The provided physical and chemical properties are standard parameters reported in chemical literature and supplier documentation.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately. The workflow below illustrates the recommended steps for different types of exposure.[3]
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spillage and Disposal
Spillage:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the spilled material and place it in a suitable container for disposal.
-
Clean the spill area with an appropriate solvent.
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
Do not allow the material to enter drains or waterways.
This technical guide is intended for informational purposes only and should not be considered a substitute for a formal safety assessment or the advice of a qualified safety professional. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.
References
An In-depth Technical Guide to 2-(5-bromo-2-fluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Core Information
2-(5-bromo-2-fluorophenyl)acetic acid is a halogenated phenylacetic acid derivative that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring a bromine and a fluorine atom on the phenyl ring, offers unique electronic properties and multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecules and potential drug candidates.
Table 1: Basic Information
| Property | Value |
| IUPAC Name | 2-(5-bromo-2-fluorophenyl)acetic acid |
| Synonyms | 5-Bromo-2-fluorophenylacetic acid |
| CAS Number | 883514-21-4 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.03 g/mol |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-(5-bromo-2-fluorophenyl)acetic acid is not extensively available in the public domain. However, based on its chemical structure and data for related compounds, the following properties can be anticipated.
Table 2: Physicochemical Properties
| Property | Value (Predicted/Reported for Isomers) |
| Appearance | White to off-white solid |
| Melting Point | 113-114 °C (for the isomer 2-bromo-5-fluorophenylacetic acid)[1] |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane |
| pKa | Not available (expected to be acidic due to the carboxylic acid group) |
Synthesis
Proposed Synthetic Pathways
A plausible and commonly employed method for the synthesis of phenylacetic acids is through the hydrolysis of the corresponding benzyl cyanide.
Logical Workflow for Synthesis via Benzyl Cyanide:
Caption: Synthesis of 2-(5-bromo-2-fluorophenyl)acetic acid from 5-bromo-2-fluorobenzyl bromide.
Another potential route involves the oxidation of the corresponding alcohol, 2-(5-bromo-2-fluorophenyl)ethanol.
Logical Workflow for Synthesis via Alcohol Oxidation:
Caption: Synthesis of 2-(5-bromo-2-fluorophenyl)acetic acid from 5-bromo-2-fluorobenzaldehyde.
Illustrative Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis via the hydrolysis of 2-(5-bromo-2-fluorophenyl)acetonitrile. This protocol is based on standard procedures for nitrile hydrolysis and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-(5-bromo-2-fluorophenyl)acetonitrile
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-(5-bromo-2-fluorophenyl)acetonitrile (1 equivalent).
-
Slowly add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(5-bromo-2-fluorophenyl)acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Applications in Drug Development
Halogenated phenylacetic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine and bromine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine can serve as a handle for further chemical modifications through cross-coupling reactions.
While specific drugs directly synthesized from 2-(5-bromo-2-fluorophenyl)acetic acid are not prominently documented in publicly available literature, its structural motif is found in various biologically active compounds. It is a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Potential Therapeutic Areas:
-
Kinase Inhibitors: Phenylacetic acid scaffolds are common in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. The 5-bromo-2-fluorophenyl moiety can be tailored to fit into the ATP-binding pocket of specific kinases.
-
Antidiabetic Agents: A related compound, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, is a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. This highlights the potential of similar bromo-phenyl derivatives in this therapeutic area.
-
Antiviral and Antimicrobial Agents: The incorporation of halogenated aromatic rings is a common strategy in the development of antiviral and antimicrobial drugs.
Signaling Pathway Interaction (Hypothetical):
Should a drug candidate derived from 2-(5-bromo-2-fluorophenyl)acetic acid be a kinase inhibitor, its mechanism of action would involve the inhibition of a specific signaling pathway crucial for cell proliferation, survival, or inflammation.
Caption: Hypothetical signaling pathway inhibited by a drug candidate derived from 2-(5-bromo-2-fluorophenyl)acetic acid.
Spectroscopic Data (Predicted)
Table 3: Predicted NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~10-12 | Singlet (broad) | -COOH |
| ~7.5 | Doublet of doublets | H-6 | |
| ~7.3 | Doublet of doublets | H-4 | |
| ~7.1 | Triplet | H-3 | |
| ~3.7 | Singlet | -CH₂- | |
| ¹³C NMR | ~175 | Singlet | -COOH |
| ~160 (d, J ≈ 245 Hz) | Doublet | C-F | |
| ~135 | Singlet | C-Br | |
| ~133 (d) | Doublet | C-H | |
| ~130 (d) | Doublet | C-H | |
| ~125 (d) | Doublet | C-H | |
| ~118 (d) | Doublet | C-H | |
| ~35 | Singlet | -CH₂- |
Note: The predicted chemical shifts and coupling constants are estimations and may vary based on the solvent and other experimental conditions.
Safety Information
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As a halogenated carboxylic acid, 2-(5-bromo-2-fluorophenyl)acetic acid should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be an irritant to the skin, eyes, and respiratory system.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory by trained professionals, following all relevant safety protocols.
References
Spectroscopic Profile of 5-Bromo-2-fluorophenylacetic Acid: A Technical Guide
Disclaimer: Experimentally verified spectroscopic data for 5-Bromo-2-fluorophenylacetic acid (CAS No: 883514-21-4) is not extensively available in public databases. The information presented herein is a comprehensive guide based on predictive models and analysis of structurally analogous compounds. This document is intended for reference and should not be considered a substitute for empirical verification.
Introduction
This compound is a halogenated aromatic carboxylic acid of interest in synthetic organic chemistry. Its utility as a building block in the development of novel pharmaceutical agents and other high-value chemical entities necessitates a thorough understanding of its structural and spectroscopic characteristics. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound and outlines standardized experimental protocols for data acquisition, catering to researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for this compound, organized for clarity and comparative analysis.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling (J, Hz) |
| -CH ₂- | ~ 3.7 | d | JHF ≈ 2-4 |
| Ar-H | ~ 7.0 - 7.6 | m | - |
| -COOH | ~ 10 - 12 | br s | - |
Note: The methylene protons (-CH₂-) may appear as a doublet due to coupling with the ortho-fluorine. The aromatic region is expected to show a complex multiplet pattern due to the combined effects of the bromo and fluoro substituents.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₂- | ~ 34 |
| C -Br | ~ 118 |
| Aromatic C H | ~ 117, 132, 136 |
| C -CH₂ | ~ 125 (d) |
| C -F | ~ 160 (d, ¹JCF ≈ 245 Hz) |
| -C OOH | ~ 172 |
Note: The carbon atom directly bonded to fluorine is expected to show a large one-bond coupling constant (¹JCF) and appear as a doublet.
Predicted Mass Spectrometry (MS) Data
Table 3: Predicted m/z Values for Key Fragments in the Mass Spectrum of this compound
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 232/234 | Molecular ion peak exhibiting the characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| [M - COOH]⁺ | 187/189 | Corresponds to the loss of the carboxylic acid group. |
| [M - Br]⁺ | 153 | Corresponds to the loss of the bromine atom. |
Note: The presence of a single bromine atom results in a distinctive M/M+2 isotopic pattern with near-equal intensities.
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F (Aryl-Fluoride) | 1200 - 1270 | Strong |
| C-Br (Aryl-Bromide) | 500 - 600 | Medium |
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or greater.
-
¹H NMR Acquisition:
-
Record a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass a range of -2 to 15 ppm.
-
Ensure a sufficient number of scans are averaged to obtain a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A significantly larger number of scans will be necessary compared to the ¹H NMR experiment.
-
-
Data Processing: The acquired raw data should be processed using appropriate NMR software. Standard processing steps include Fourier transformation, phase and baseline correction. Chemical shifts should be referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer. Common introduction methods include direct infusion or via a liquid chromatography system.
-
Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is a "soft" technique suitable for observing the molecular ion with minimal fragmentation. Electron impact (EI) ionization will induce more extensive fragmentation, providing valuable structural information.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition and Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Analyze the spectrum to identify the molecular ion and key fragment ions, paying close attention to the isotopic pattern of bromine.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient and common technique. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, the sample can be mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram provides a logical workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound such as this compound.
Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Methodological & Application
Synthesis of 5-Bromo-2-fluorophenylacetic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of 5-Bromo-2-fluorophenylacetic acid, a valuable building block in the development of novel pharmaceutical compounds. The methodologies outlined are based on established chemical transformations, ensuring reliable and reproducible results.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the bromo and fluoro substituents on the phenyl ring offers unique electronic properties and metabolic stability, making this scaffold attractive for medicinal chemistry and drug discovery programs. This application note details a robust synthetic route starting from the readily available 1-bromo-4-fluorobenzene.
Synthetic Strategy
The overall synthetic strategy involves a three-step sequence starting from 1-bromo-4-fluorobenzene:
-
Formylation: Introduction of a formyl group at the 2-position of 1-bromo-4-fluorobenzene to yield 5-bromo-2-fluorobenzaldehyde.
-
Cyanation: Conversion of the aldehyde to the corresponding benzyl cyanide, 5-bromo-2-fluorobenzyl cyanide.
-
Hydrolysis: Acid-catalyzed hydrolysis of the benzyl cyanide to afford the target molecule, this compound.
This pathway is illustrated in the workflow diagram below.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed, step-by-step procedures for each stage of the synthesis.
Step 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde
This procedure is adapted from the ortho-formylation of 1-bromo-4-fluorobenzene.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-Bromo-4-fluorobenzene | 175.00 | 17.5 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 11.0 g | 0.15 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Diethyl ether | - | 150 mL | - |
| 1 M Hydrochloric acid | - | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-4-fluorobenzene (17.5 g, 0.10 mol) and anhydrous tetrahydrofuran (200 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (11.0 g, 0.15 mol) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid (100 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 5-bromo-2-fluorobenzaldehyde. A typical yield is in the range of 70-80%.
Step 2: Synthesis of 5-Bromo-2-fluorobenzyl Cyanide
This is a three-part process involving reduction of the aldehyde, conversion to the benzyl chloride, and subsequent cyanation.
Part A: Reduction to 5-Bromo-2-fluorobenzyl Alcohol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-fluorobenzaldehyde | 203.01 | 14.2 g | 0.07 |
| Sodium borohydride | 37.83 | 3.8 g | 0.10 |
| Methanol | - | 150 mL | - |
| Water | - | 100 mL | - |
| Ethyl acetate | - | 150 mL | - |
Procedure:
-
Dissolve 5-bromo-2-fluorobenzaldehyde (14.2 g, 0.07 mol) in methanol (150 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3.8 g, 0.10 mol) in portions over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Remove the methanol under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give 5-bromo-2-fluorobenzyl alcohol, which can be used in the next step without further purification. Expect a near-quantitative yield.
Part B: Conversion to 5-Bromo-2-fluorobenzyl Chloride
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-fluorobenzyl alcohol | 205.02 | 14.3 g | 0.07 |
| Thionyl chloride (SOCl₂) | 118.97 | 10.7 g | 0.09 |
| Toluene, anhydrous | - | 100 mL | - |
Procedure:
-
Dissolve 5-bromo-2-fluorobenzyl alcohol (14.3 g, 0.07 mol) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Slowly add thionyl chloride (10.7 g, 0.09 mol) at room temperature.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 5-bromo-2-fluorobenzyl chloride is used directly in the next step.
Part C: Cyanation to 5-Bromo-2-fluorobenzyl Cyanide
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-fluorobenzyl chloride | 223.47 | (from previous step) | ~0.07 |
| Sodium cyanide (NaCN) | 49.01 | 4.9 g | 0.10 |
| Dimethyl sulfoxide (DMSO) | - | 100 mL | - |
| Water | - | 200 mL | - |
| Diethyl ether | - | 150 mL | - |
Procedure:
-
Dissolve sodium cyanide (4.9 g, 0.10 mol) in dimethyl sulfoxide (100 mL) in a round-bottom flask.
-
Add the crude 5-bromo-2-fluorobenzyl chloride from the previous step to the sodium cyanide solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the mixture to room temperature and pour it into water (200 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-fluorobenzyl cyanide. A typical yield for the three-part sequence is 60-70%.
Step 3: Hydrolysis to this compound
This final step involves the acid-catalyzed hydrolysis of the nitrile.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-fluorobenzyl cyanide | 214.03 | 10.7 g | 0.05 |
| Sulfuric acid (conc.) | 98.08 | 20 mL | - |
| Water | 18.02 | 20 mL | - |
| Ice water | - | 200 mL | - |
| Diethyl ether | - | 150 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| 6 M Hydrochloric acid | - | as needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid (20 mL) to water (20 mL).
-
Add 5-bromo-2-fluorobenzyl cyanide (10.7 g, 0.05 mol) to the diluted sulfuric acid solution.
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice water (200 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL) to remove any unreacted starting material.
-
To the aqueous layer, add saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Wash the basic aqueous layer with diethyl ether (2 x 50 mL) to remove non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with 6 M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford pure this compound. A typical yield for this step is 85-95%.
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity |
| 1 | 5-Bromo-2-fluorobenzaldehyde | 1-Bromo-4-fluorobenzene | 70-80 | >95% (after purification) |
| 2 | 5-Bromo-2-fluorobenzyl cyanide | 5-Bromo-2-fluorobenzaldehyde | 60-70 (overall for 3 parts) | >97% (after purification) |
| 3 | This compound | 5-Bromo-2-fluorobenzyl cyanide | 85-95 | >98% |
Conclusion
The synthetic route and detailed protocols provided herein offer a reliable and efficient method for the preparation of this compound. The starting materials are commercially available, and the reactions employ standard laboratory techniques, making this synthesis accessible to researchers in various fields of chemical and pharmaceutical sciences. The structured data and clear instructions are intended to facilitate the successful and reproducible synthesis of this important chemical intermediate.
Synthesis of 5-Bromo-2-fluorophenylacetic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Bromo-2-fluorophenylacetic acid, a valuable building block in the development of novel pharmaceutical compounds. The synthesis involves a two-step process commencing with the bromination of 2-fluorobenzoic acid to yield 5-bromo-2-fluorobenzoic acid, followed by a one-carbon homologation using the Arndt-Eistert reaction.
Data Summary
The following tables summarize the key quantitative data for the two-step synthesis process.
Table 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 2-Fluorobenzoic Acid | [1] |
| Reagent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 20-25°C | [1] |
| Reaction Time | 16 hours | [1] |
| Yield | 57% | [1] |
| Purity | ≥85% | [1] |
Table 2: Arndt-Eistert Homologation to this compound (General Protocol)
| Parameter | Description | Reference |
| Starting Material | 5-Bromo-2-fluorobenzoic Acid | |
| Key Reagents | Oxalyl chloride (or Thionyl chloride), Diazomethane, Silver benzoate (or other silver salt) | [2][3][4] |
| Key Intermediates | 5-Bromo-2-fluorobenzoyl chloride, 2-Diazo-1-(5-bromo-2-fluorophenyl)ethan-1-one | [2][3] |
| Final Product | This compound | |
| Expected Transformation | One-carbon chain extension of a carboxylic acid.[2][4] |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid
This protocol is adapted from a known procedure for the bromination of 2-fluorobenzoic acid.[1]
Materials:
-
2-Fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Water
-
1000 mL reaction flask
-
Magnetic stirrer
-
Cooling bath
Procedure:
-
In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.
-
Cool the solution to 20°C using a cooling bath.
-
Slowly add 48.8 g of N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.
-
After the addition is complete, stir the mixture at 20-25°C for 16 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC). If the reaction is incomplete, an additional 2.5 g of NBS can be added, and stirring continued.
-
Upon completion, add 160 g of water to the reaction mixture and stir for 1 hour.
-
Cool the mixture to 0-5°C and maintain this temperature for 1 hour to precipitate the product.
-
Filter the solid product and wash it with cold dichloromethane and water.
-
Dry the wet product at 60-65°C to obtain 5-Bromo-2-fluorobenzoic acid as a white solid.
Step 2: Synthesis of this compound via Arndt-Eistert Homologation
This is a general protocol for the Arndt-Eistert reaction and should be performed by personnel experienced with handling hazardous reagents like diazomethane.
Materials:
-
5-Bromo-2-fluorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diazomethane solution
-
Silver benzoate or Silver(I) oxide
-
Water, alcohols, or amines (as nucleophile)
-
Reaction vessel with a reflux condenser and dropping funnel
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
Part A: Formation of the Acid Chloride
-
In a reaction vessel under an inert atmosphere, suspend 5-Bromo-2-fluorobenzoic acid in anhydrous DCM or THF.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess (typically 1.5-2.0 equivalents) of oxalyl chloride or thionyl chloride to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the solid dissolves, indicating the formation of 5-bromo-2-fluorobenzoyl chloride.
-
Remove the solvent and excess reagent under reduced pressure. The crude acid chloride can be used directly in the next step.
Part B: Reaction with Diazomethane and Wolff Rearrangement
-
Dissolve the crude 5-bromo-2-fluorobenzoyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or THF).
-
Cool the solution to 0°C.
-
Slowly add a freshly prepared, ethereal solution of diazomethane until the yellow color of diazomethane persists and nitrogen evolution ceases. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
The intermediate diazoketone is then subjected to the Wolff rearrangement.[2] In a separate flask, a suspension of a silver catalyst (e.g., silver benzoate or silver(I) oxide) in the chosen nucleophile (e.g., water for the acid, an alcohol for an ester, or an amine for an amide) is prepared.
-
The solution of the diazoketone is added dropwise to the catalyst suspension at a controlled temperature (often room temperature or slightly elevated).
-
The reaction is stirred until the evolution of nitrogen gas stops.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is then worked up accordingly. For the synthesis of the carboxylic acid, the mixture is acidified and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or chromatography.
Synthesis Workflow and Reaction Pathway
The following diagrams illustrate the overall synthesis workflow and the chemical transformation involved in the Arndt-Eistert homologation.
Caption: Overall workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Preparation of 5-Bromo-2-fluorophenylacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluorophenylacetic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of the bromine and fluorine atoms on the phenyl ring provides unique electronic properties and metabolic stability, making this scaffold attractive for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound and its conversion into ester and amide derivatives. Additionally, it outlines a common biological application of structurally related compounds as enzyme inhibitors.
Synthetic Protocols
Two primary synthetic routes for the preparation of this compound are outlined below, starting from commercially available precursors: 5-bromo-2-fluorobenzaldehyde and 5-bromo-2-fluorobenzyl cyanide.
Protocol 1: Synthesis of this compound via Oxidation of 5-Bromo-2-fluorobenzaldehyde
This protocol describes the oxidation of the aldehyde functional group to a carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Addition of Oxidizing Agent: While stirring at room temperature, slowly add a solution of potassium permanganate (KMnO₄, approx. 1.5 eq) in water or Jones reagent (a solution of chromium trioxide in sulfuric acid) to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent, such as sodium bisulfite, until the purple color of the permanganate disappears, resulting in a brown precipitate of manganese dioxide.
-
Isolation: Filter the mixture through a pad of celite to remove the manganese dioxide. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the carboxylic acid.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.
Protocol 2: Synthesis of this compound via Hydrolysis of 5-Bromo-2-fluorobenzyl cyanide
This protocol involves the hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-fluorobenzyl cyanide (1.0 eq) with a mixture of water and a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[1][2]
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours.[2] The progress of the hydrolysis can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Isolation: The this compound will precipitate as a solid. Collect the product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product under vacuum. Recrystallization from an appropriate solvent can be performed for further purification.
Preparation of Derivatives
Protocol 3: Esterification of this compound (Fischer Esterification)
This protocol describes the synthesis of the ethyl ester of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of absolute ethanol, which acts as both the solvent and the reactant.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.2 eq).[3]
-
Reaction: Heat the reaction mixture to reflux for several hours. The reaction can be monitored by TLC.
-
Work-up: After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromo-2-fluorophenylacetate. Further purification can be achieved by column chromatography.
Protocol 4: Amidation of this compound
This protocol outlines the formation of an amide derivative using a coupling agent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), a suitable amine (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Synthetic Protocols and Expected Data
| Protocol | Reaction | Starting Material | Key Reagents | Typical Reaction Time | Typical Yield | Purity |
| 1 | Oxidation | 5-Bromo-2-fluorobenzaldehyde | KMnO₄ or Jones Reagent | 2-12 h | 70-90% (estimated) | >95% (after recrystallization) |
| 2 | Hydrolysis | 5-Bromo-2-fluorobenzyl cyanide | H₂SO₄ or HCl | 3-6 h | 80-95% (estimated)[2] | >95% (after recrystallization) |
| 3 | Esterification | This compound | Ethanol, H₂SO₄ (cat.) | 4-8 h | 85-95% (estimated)[3] | >98% (after chromatography) |
| 4 | Amidation | This compound | Amine, EDC, HOBt, DIPEA | 12-24 h | 70-90% (estimated)[4] | >98% (after chromatography) |
Note: Yields are estimated based on typical reactions of similar substrates and may vary depending on the specific reaction conditions and scale.
Visualization of a Potential Biological Application
Derivatives of bromo- and fluoro-substituted aromatic acids have been investigated as inhibitors of various enzymes. For instance, 5-bromo-2-aryl benzimidazole derivatives have shown potential as dual inhibitors of α-glucosidase and urease.[5] The following diagram illustrates a general workflow for identifying and characterizing enzyme inhibitors, a common application for novel chemical entities developed from scaffolds like this compound.
Caption: Workflow for the screening and characterization of enzyme inhibitors.
The following diagram illustrates the general principle of competitive enzyme inhibition, a common mechanism of action for drug candidates.
Caption: Competitive enzyme inhibition mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-2-fluorophenylacetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-bromo-2-fluorophenylacetic acid as a versatile building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. Detailed experimental protocols for key synthetic transformations are provided, along with representative data and visualizations to guide researchers in their synthetic endeavors.
Introduction
This compound is a valuable starting material in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive carboxylic acid group and a synthetically versatile brominated aromatic ring, allows for the construction of complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. These characteristics make it an ideal scaffold for the development of novel therapeutic agents, particularly kinase inhibitors for oncology.
Key Applications in the Synthesis of Kinase Inhibitors
This compound is a key precursor for the synthesis of various kinase inhibitors, including those targeting c-Met and Fibroblast Growth Factor Receptor (FGFR), which are implicated in various cancers. The general synthetic strategy involves two key transformations:
-
Amide Bond Formation: The carboxylic acid moiety is readily converted to an amide. This is a crucial step for linking the phenylacetic acid core to other heterocyclic systems common in kinase inhibitors.
-
Palladium-Catalyzed Cross-Coupling: The bromo-substituent serves as a handle for introducing molecular diversity through reactions like the Suzuki-Miyaura coupling, allowing for the attachment of various aryl or heteroaryl groups.
A representative synthetic application is the preparation of pyrazinone-based kinase inhibitors. The 5-bromo-2-fluorophenylacetyl group is a common feature in a number of potent kinase inhibitors.
Experimental Protocols
Protocol 1: Activation of this compound and Amide Coupling
This protocol describes the conversion of this compound to its corresponding acyl chloride, followed by coupling with an amine to form an amide.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Amine of interest
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and work-up reagents
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting crude 2-(5-bromo-2-fluorophenyl)acetyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the amine of interest (1.0 eq) in anhydrous DCM and add TEA or DIPEA (1.5 eq).
-
Cool the amine solution to 0 °C.
-
Slowly add a solution of the crude 2-(5-bromo-2-fluorophenyl)acetyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Quantitative Data for Amide Coupling:
| Amine Substrate | Coupling Reagent | Base | Solvent | Yield (%) |
| Aniline | Oxalyl Chloride | TEA | DCM | 85-95 |
| Benzylamine | Thionyl Chloride | DIPEA | DCM | 80-90 |
| 4-Aminopyridine | Oxalyl Chloride | TEA | DCM | 75-85 |
Yields are representative and may vary depending on the specific amine and reaction conditions.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Brominated Amide
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the brominated amide with a boronic acid to introduce further molecular diversity.
Materials:
-
Brominated amide from Protocol 1
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a flask, combine the brominated amide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 70-85 |
| 4-Pyridylboronic acid | PdCl2(dppf) | Cs2CO3 | Toluene/EtOH/H2O | 65-80 |
| 3-Thienylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 60-75 |
Yields are representative and may vary depending on the specific boronic acid and reaction conditions.
Visualizations
Experimental Workflow for the Synthesis of a Kinase Inhibitor Precursor
Applications of 5-Bromo-2-fluorophenylacetic Acid in Medicinal Chemistry: A Versatile Scaffold for Novel Therapeutics
Introduction
5-Bromo-2-fluorophenylacetic acid is a valuable and versatile building block in medicinal chemistry, offering a unique combination of reactive sites for the synthesis of complex and biologically active molecules. The presence of a carboxylic acid, a bromine atom, and a fluorine atom on the phenyl ring allows for a wide range of chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. This application note explores the utility of this compound in the synthesis of kinase inhibitors and molecular glue degraders, providing detailed experimental protocols and highlighting its potential in modern drug discovery.
Key Applications in Drug Discovery
The strategic positioning of the functional groups in this compound makes it a powerful tool for medicinal chemists. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a common linkage in many drug molecules. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl substituents to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the final compound.
One notable, albeit indirect, application of a structurally similar compound, 2-bromo-4-fluorophenylacetic acid, has been demonstrated in the synthesis of kinase inhibitors.[1] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The synthesis of potent and selective kinase inhibitors is a major focus of pharmaceutical research.
More recently, derivatives of substituted phenylacetic acids have been explored in the development of molecular glue degraders. These innovative therapeutic agents induce the degradation of disease-causing proteins by bringing them into proximity with an E3 ubiquitin ligase. Patent literature suggests the use of bromo-fluorophenyl moieties in the synthesis of these next-generation drugs.
Experimental Protocols
The following protocols provide detailed methodologies for the chemical transformations of this compound and its derivatives, based on analogous reactions reported in the literature.
Protocol 1: Synthesis of a Nitro-Substituted Phenylacetic Acid Derivative
This protocol is adapted from a reported synthesis involving a similar bromo-fluorophenylacetic acid derivative and illustrates the introduction of a nitro group, a common precursor to an amino group for further functionalization.[1]
Reaction: Nitration of this compound
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-substituted product.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid.
Protocol 2: Amide Coupling to Synthesize Bioactive Amides
This protocol describes a general method for the formation of amides from this compound, a key step in the synthesis of many biologically active molecules.
Reaction: Amide bond formation with a primary amine
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine) (1.1 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the primary amine (1.1 eq), and BOP reagent (1.2 eq).
-
Dissolve the mixture in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Expected Outcome: N-substituted-2-(5-bromo-2-fluorophenyl)acetamide.
Data Presentation
| Compound Class | Target | Representative Activity (IC₅₀/DC₅₀) | Reference Compound/Motif |
| Kinase Inhibitor | Tyrosine Kinase | Sub-micromolar to nanomolar | Substituted Phenylacetic Acid |
| Molecular Glue Degrader | Target Protein | Nanomolar to picomolar | Bromo-fluorophenyl moiety |
Visualizations
Synthetic Workflow for Functionalization
The following diagram illustrates a general workflow for the functionalization of this compound to generate a library of diverse compounds for biological screening.
Caption: General synthetic workflow for diversifying this compound.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical relationship of how the chemical features of this compound contribute to its utility in drug discovery.
References
Application Notes and Protocols for 5-Bromo-2-fluorophenylacetic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction mechanisms for 5-Bromo-2-fluorophenylacetic acid, a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a carboxylic acid for amide bond formation and esterification, makes it a versatile scaffold for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).
Amide Coupling Reactions
Amide bond formation is a fundamental transformation in the synthesis of pharmaceuticals and biologically active compounds. This compound can be readily coupled with a variety of primary and secondary amines using standard coupling agents.
General Reaction Scheme:
R-NH2 + this compound → 2-(5-Bromo-2-fluorophenyl)-N-(R)acetamide
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1,1'-[Bis(dimethylamino)methylene]bis[1H-benzotriazole] 3-oxide hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add the amine to the solution.
-
Add DIPEA to the reaction mixture.
-
Add HATU portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data for Amide Coupling Reactions:
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 6 | 25 | 85-95 |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 8 | 25 | 80-90 |
| Morpholine | T3P | Pyridine | THF | 4 | 25 | 90-98 |
| 4-Fluoroaniline | HATU | DIPEA | DMF | 7 | 25 | 82-92 |
Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and esters. This reaction is pivotal in the synthesis of biaryl structures commonly found in drug candidates.
General Reaction Scheme:
This compound derivative + R-B(OH)2 → 5-Aryl-2-fluorophenylacetic acid derivative
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an ester derivative of this compound with an arylboronic acid.
Materials:
-
Methyl 2-(5-bromo-2-fluorophenyl)acetate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add methyl 2-(5-bromo-2-fluorophenyl)acetate, the arylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the Pd(PPh3)4 catalyst to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling Reactions:
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 95 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/EtOH/H2O | 100 | 80-90 |
| 3-Pyridinylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | 70-80 |
| 4-Fluorophenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 95 | 78-88 |
Fischer Esterification
The carboxylic acid moiety of this compound can be converted to its corresponding ester through Fischer esterification, a classic acid-catalyzed reaction with an alcohol. Esters are often used as protecting groups or to modify the pharmacokinetic properties of a molecule.
General Reaction Scheme:
This compound + R-OH --(H+)--> Methyl 2-(5-bromo-2-fluorophenyl)acetate
Experimental Protocol: Fischer Esterification
Materials:
-
This compound (1.0 equiv)
-
Methanol (as solvent and reagent)
-
Concentrated Sulfuric Acid (H2SO4) (catalytic amount)
Procedure:
-
Suspend this compound in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude ester, which can be further purified by column chromatography if necessary.
Quantitative Data for Fischer Esterification:
| Alcohol | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | H2SO4 | 65 | 6 | 90-98 |
| Ethanol | H2SO4 | 78 | 8 | 88-95 |
| Isopropanol | p-TsOH | 82 | 12 | 80-90 |
Intramolecular Cyclization to Form Lactams
Derivatives of this compound, such as the corresponding amides, can undergo intramolecular cyclization reactions to form lactam structures, which are prevalent in many pharmaceutical compounds. This transformation can be achieved under radical or transition-metal-catalyzed conditions.
General Reaction Scheme:
N-allyl-2-(5-bromo-2-fluorophenyl)acetamide → Dihydro-pyrrolo-quinolinone derivative
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol outlines a potential pathway for the intramolecular cyclization of an N-alkenyl amide derivative.
Materials:
-
N-allyl-2-(5-bromo-2-fluorophenyl)acetamide (1.0 equiv)
-
Pd(OAc)2 (Palladium(II) acetate) (0.1 equiv)
-
PPh3 (Triphenylphosphine) (0.2 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
In a sealed tube, combine N-allyl-2-(5-bromo-2-fluorophenyl)acetamide, Pd(OAc)2, and PPh3.
-
Add anhydrous acetonitrile and triethylamine.
-
Degas the mixture with an inert gas for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the lactam product.
Representative Data for Intramolecular Cyclization:
| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| N-allyl-2-(5-bromo-2-fluorophenyl)acetamide | Pd(OAc)2/PPh3 | Et3N | MeCN | 110 | 60-70 |
| N-pentenyl-2-(5-bromo-2-fluorophenyl)acetamide | Pd(dppf)Cl2 | NaOtBu | Toluene | 100 | 55-65 |
Visualizations
Amide Coupling Workflow
Safe Laboratory Procedures for 5-Bromo-2-fluorophenylacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 5-Bromo-2-fluorophenylacetic acid in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure a safe working environment.
Hazard Identification and Summary
This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are:
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Toxicity: Harmful if swallowed or inhaled.[1]
-
Irritation: May cause respiratory irritation.
Due to its corrosive nature, all personnel must wear appropriate Personal Protective Equipment (PPE) and work in a well-ventilated area, preferably a chemical fume hood.
Physicochemical and Toxicological Data
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| CAS Number | 883514-21-4 | [2][3] |
| Molecular Formula | C8H6BrFO2 | [2][3] |
| Molecular Weight | 233.03 g/mol | [3] |
| Appearance | Off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Oral LD50 (Rat) | 300 - 2000 mg/kg (for 5-Bromo-2-chlorobenzoic acid) | [4] |
Disclaimer: The provided LD50 value is for 5-Bromo-2-chlorobenzoic acid and is included for illustrative purposes only due to the lack of specific data for this compound.
Experimental Protocols
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE Selection Workflow for Handling this compound.
Weighing and Handling
Due to the hazardous nature of this compound, especially the risk of inhalation of fine powders, all weighing and handling procedures must be performed in a certified chemical fume hood.
Protocol:
-
Ensure the chemical fume hood is functioning correctly.
-
Don the appropriate PPE as determined by your risk assessment.[5]
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Using a clean, designated spatula, carefully transfer the desired amount of the solid to the weigh boat.
-
Close the container tightly immediately after use.
-
Record the weight and proceed with your experimental procedure.
-
Clean the spatula and any contaminated surfaces with an appropriate solvent and dispose of the waste according to institutional guidelines.
Dissolution
When dissolving this compound, always add the solid to the solvent slowly. For acidic compounds, be cautious when adding to basic solutions as an exothermic reaction may occur.
Protocol:
-
Perform the dissolution procedure within a chemical fume hood.
-
Select a flask or beaker of appropriate size to allow for stirring and to prevent splashes.
-
Add the desired volume of solvent to the vessel.
-
While stirring the solvent, slowly add the pre-weighed this compound.
-
If necessary, gently heat the solution to aid dissolution, ensuring the vessel is appropriately vented.
-
Once dissolved, proceed with the reaction or application.
Storage
Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.
Protocol:
-
Store this compound in a tightly closed container.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Segregate it from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store below eye level to minimize the risk of dropping and spillage.[6]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Protocol:
-
Collect all solid and liquid waste in designated, labeled, and sealed hazardous waste containers.
-
Do not mix with incompatible waste streams.
-
Follow all local and institutional regulations for hazardous waste disposal.
Emergency Procedures
Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: Chemical Spill Response Workflow.
First-Aid Measures
In case of skin contact:
-
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Seek immediate medical attention.[1]
In case of eye contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Seek immediate medical attention.[1]
If inhaled:
-
Move the person to fresh air.[1]
-
If breathing is difficult, give oxygen.[1]
-
If not breathing, give artificial respiration.[1]
-
Seek immediate medical attention.[1]
If swallowed:
-
Do NOT induce vomiting.[7]
-
Rinse mouth with water.[1]
-
Never give anything by mouth to an unconscious person.[7]
-
Seek immediate medical attention.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 883514-21-4 | this compound - Capot Chemical [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 7. This compound | 883514-21-4 [chemicalbook.com]
Application Notes and Protocols for the Use of 5-Bromo-2-fluorophenylacetic Acid in the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-bromo-2-fluorophenylacetic acid as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The unique substitution pattern of this reagent, featuring a carboxylic acid, a fluorine atom, and a bromine atom, offers multiple avenues for chemical modification, making it a valuable starting material in drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.
Introduction
This compound is a key intermediate in medicinal chemistry. The carboxylic acid moiety serves as a handle for amide bond formation, a common linkage in many drug molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. The bromine atom provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse chemical functionalities to explore the chemical space and optimize biological activity.
Synthesis of Novel Kinase Inhibitors: The Case of Ripretinib
A prominent example showcasing the utility of a closely related analogue is in the synthesis of Ripretinib (DCC-2618), a kinase inhibitor used in the treatment of gastrointestinal stromal tumors (GIST). While the synthesis of Ripretinib starts from the structurally similar 2-bromo-4-fluorophenylacetic acid, the synthetic strategy highlights the potential of such halogenated phenylacetic acids in constructing complex heterocyclic scaffolds. The synthesis involves a multi-step sequence including nitration, esterification, reduction, and a modified Friedlander annulation to construct the core naphthyridone ring system.
Targeted Signaling Pathways: KIT and PDGFRA
Ripretinib is a "switch-control" kinase inhibitor that targets a broad spectrum of mutations in KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases.[1] These receptor tyrosine kinases are key drivers in the majority of gastrointestinal stromal tumors.[2] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][3] Ripretinib functions by binding to the switch pocket of the kinase, locking it in an inactive conformation and thereby blocking the signaling cascade.[1]
Caption: Simplified KIT and PDGFRA signaling pathways and the inhibitory action of Ripretinib.
Synthesis of Novel Phenylacetamide Derivatives with Anticancer Activity
This compound can be readily converted to a variety of N-substituted phenylacetamide derivatives through amide coupling reactions. These derivatives have shown promise as potential anticancer agents. The general synthetic approach involves the activation of the carboxylic acid followed by reaction with a substituted aniline.
General Experimental Protocol: Amide Coupling
This protocol describes a general method for the synthesis of N-aryl-5-bromo-2-fluorophenylacetamides.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the substituted aniline (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-bromo-2-fluorophenylacetamide.
Experimental Workflow: Amide Coupling
Caption: General workflow for the synthesis of N-aryl-5-bromo-2-fluorophenylacetamides.
Quantitative Data
The following tables summarize the biological activity of various phenylacetamide derivatives synthesized from fluorinated phenylacetic acids, demonstrating their potential as anticancer agents.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | R Group | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HL-60 IC₅₀ (µM) |
| 1 | o-NO₂ | 196 | >250 | 208 |
| 2 | m-NO₂ | 52 | 191 | 178 |
| 3 | p-NO₂ | 80 | >250 | 100 |
| 4 | o-OCH₃ | 158 | >250 | 218 |
| 5 | m-OCH₃ | 156 | 247 | 206 |
| 6 | p-OCH₃ | 168 | >250 | 243 |
| Imatinib | - | 40 | 79 | 98 |
Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[4][5]
Table 2: Cytotoxicity of Phenylacetamide Derivatives
| Compound | R Group | MDA-MB-468 IC₅₀ (µM) | PC-12 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 3c | 4-Cl | - | - | 0.7 ± 0.08 |
| 3d | 4-F | 0.6 ± 0.08 | 0.6 ± 0.08 | 0.7 ± 0.4 |
| Doxorubicin | - | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.09 |
Data sourced from a study on the cytotoxicity and pro-apoptosis activity of synthetic phenylacetamide derivatives.[6]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds. Its application in the construction of kinase inhibitors and other potential anticancer agents highlights its importance in modern drug discovery. The provided protocols offer a foundation for researchers to explore the synthesis of new chemical entities based on this promising scaffold.
References
Application Notes and Protocols for Acylation Reactions Involving 5-Bromo-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of acylation reactions involving 5-bromo-2-fluorophenylacetic acid, a versatile building block in medicinal chemistry. The protocols outlined below are intended for use by qualified professionals in a laboratory setting.
Introduction
This compound is a valuable starting material for the synthesis of a variety of complex organic molecules, particularly in the development of novel therapeutic agents. Its substituted phenylacetic acid structure allows for the introduction of a key pharmacophoric element into target molecules. Acylation reactions utilizing this compound are fundamental for creating new carbon-carbon bonds and constructing elaborate molecular architectures.
This document focuses on a key application of this compound derivatives: intramolecular Friedel-Crafts acylation for the synthesis of polycyclic ketone structures. This type of reaction is instrumental in building the core of various biologically active compounds.
Key Applications in Drug Discovery
The 5-bromo-2-fluorophenylacetyl moiety is a significant structural component in the design of various therapeutic agents. The presence of the bromine and fluorine atoms can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity to target proteins, and lipophilicity.
One notable application is in the synthesis of cyclopenta[b]indole derivatives, which are precursors to compounds investigated for their potential in treating a range of diseases. The intramolecular acylation (cyclization) of derivatives of this compound is a critical step in forming the characteristic tricyclic ring system of these molecules.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation for the Synthesis of 7-Bromo-4-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-one
This protocol details the intramolecular cyclization of an enamine derivative of this compound to form a tricyclic ketone, a key intermediate in the synthesis of various biologically active molecules.
Reaction Scheme:
Materials:
-
2-(5-bromo-2-fluorophenylamino)cyclopent-1-enecarboxylic acid
-
Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography apparatus)
Procedure:
-
To a solution of 2-(5-bromo-2-fluorophenylamino)cyclopent-1-enecarboxylic acid (1.0 g, 3.18 mmol) in dichloromethane (10 mL) at room temperature, add Eaton's Reagent (10 g).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture into a stirred mixture of saturated aqueous sodium bicarbonate solution and ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel chromatography to yield 7-bromo-4-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-one.
Data Presentation:
| Reactant | Moles (mmol) | Product | Yield (%) |
| 2-(5-bromo-2-fluorophenylamino)cyclopent-1-enecarboxylic acid | 3.18 | 7-Bromo-4-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-one | 85% |
Table 1: Summary of quantitative data for the intramolecular Friedel-Crafts acylation.
Mandatory Visualizations
Experimental Workflow for Intramolecular Friedel-Crafts Acylation
Caption: Workflow for the synthesis of a tricyclic ketone.
Logical Relationship of Reaction Components
Caption: Key steps in the intramolecular acylation.
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-fluorophenylacetic acid and its derivatives in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal in the fields of medicinal chemistry, materials science, and agrochemicals. The strategic functionalization of the 5-position of the 2-fluorophenylacetic acid scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties.
Introduction
This compound is a versatile building block possessing a reactive bromine atom amenable to a wide range of palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom and the carboxylic acid moiety (or its ester derivative) can influence the electronic properties of the aromatic ring and provide a handle for further synthetic modifications. This allows for the synthesis of a diverse array of 5-substituted-2-fluorophenylacetic acid derivatives, which are of significant interest in drug discovery programs targeting various therapeutic areas.
This guide covers four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Mizoroki-Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. For each reaction, a generalized protocol is provided, along with typical reaction parameters and potential applications of the resulting products.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-fluorophenylacetic Acid Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] In the context of this compound, this reaction is instrumental in synthesizing 5-aryl or 5-heteroaryl derivatives, which are common motifs in pharmacologically active molecules.[3] To prevent potential side reactions with the carboxylic acid group, it is often advantageous to use the corresponding ester, such as methyl 5-bromo-2-fluorophenylacetate, as the starting material.
Generalized Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (hypothetical) |
| 2 | Pyridin-4-ylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | >90 (hypothetical) |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | >85 (hypothetical) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 5-bromo-2-fluorophenylacetate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (if required, e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-fluorophenylacetic acid ester.
-
Hydrolysis (Optional): If the free acid is desired, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/H₂O).
Mizoroki-Heck Reaction: Synthesis of 5-Vinyl-2-fluorophenylacetic Acid Derivatives
The Mizoroki-Heck reaction enables the formation of a carbon-carbon bond between an organohalide and an alkene.[4][5] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations. As with the Suzuki coupling, using an ester derivative of this compound is recommended.
Generalized Reaction Scheme:
Caption: General scheme of the Mizoroki-Heck reaction.
Table 2: Representative Conditions for Mizoroki-Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | >80 (hypothetical) |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 24 | >75 (hypothetical) |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | Herrmann's catalyst (1) | NaOAc | DMA | 130 | 12 | >85 (hypothetical) |
Experimental Protocol: General Procedure for Mizoroki-Heck Reaction
-
Reaction Setup: To a sealable reaction vessel, add ethyl 5-bromo-2-fluorophenylacetate (1.0 equiv.), the desired alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary, e.g., P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMA.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to afford the 5-vinyl-2-fluorophenylacetic acid ester.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-fluorophenylacetic Acid Derivatives
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[6][7] These products are valuable intermediates in organic synthesis and can be found in various biologically active compounds and materials.
Generalized Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | >90 (hypothetical) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 80 | 16 | >85 (hypothetical) |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | RT | 24 | >80 (hypothetical) |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add methyl 5-bromo-2-fluorophenylacetate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 5-alkynyl-2-fluorophenylacetic acid ester.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-fluorophenylacetic Acid Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[8][9] This reaction provides access to a wide range of aniline derivatives, which are prevalent in pharmaceuticals.
Generalized Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | >90 (hypothetical) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | >85 (hypothetical) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | >88 (hypothetical) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane. Then, add methyl 5-bromo-2-fluorophenylacetate (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
The derivatives of this compound synthesized via these cross-coupling reactions are valuable scaffolds in drug discovery. The introduction of aryl, vinyl, alkynyl, and amino functionalities at the 5-position allows for the fine-tuning of a compound's physicochemical properties and biological activity.
-
5-Aryl-2-fluorophenylacetic acid derivatives are being investigated as non-steroidal anti-inflammatory drugs (NSAIDs) and as selective serotonin reuptake inhibitors (SSRIs).[10] The biaryl motif is a common feature in many kinase inhibitors used in oncology.
-
The vinyl and ethynyl groups introduced via Heck and Sonogashira couplings, respectively, can act as reactive handles for further functionalization through reactions such as click chemistry, Michael additions, or various cycloadditions, enabling the rapid generation of compound libraries for high-throughput screening.
-
5-Amino-2-fluorophenylacetic acid derivatives are key intermediates for the synthesis of various heterocyclic compounds and can be found in molecules targeting a range of receptors and enzymes.
The ability to systematically modify the 5-position of the 2-fluorophenylacetic acid core using these robust cross-coupling methodologies provides a powerful platform for the design and synthesis of novel therapeutic agents.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the cross-coupling reactions described.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-fluorophenylacetic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-fluorophenylacetic acid and improving final product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Malonic Ester Synthesis: This classic route involves the alkylation of a malonic ester with a 5-bromo-2-fluorobenzyl halide, followed by hydrolysis and decarboxylation.[1][2][3]
-
Hydrolysis of 2-(5-bromo-2-fluorophenyl)acetonitrile: A straightforward, two-step process involving the conversion of a 5-bromo-2-fluorobenzyl halide to the corresponding nitrile, which is then hydrolyzed to the carboxylic acid. The nitrile intermediate is also commercially available.
-
Grignard Reaction: This involves the formation of a Grignard reagent from a 5-bromo-2-fluorobenzyl halide, followed by carboxylation with carbon dioxide (CO2).[4]
-
Willgerodt-Kindler Reaction: This route starts from 5-bromo-2-fluoroacetophenone, which is converted to a thiomorpholide intermediate and subsequently hydrolyzed to the final acid.[5][6][7][8][9]
Q2: My overall yield is consistently low. What are the general factors I should investigate?
A2: Consistently low yields can often be attributed to several key factors:
-
Purity of Starting Materials: Ensure the purity of your starting material (e.g., 5-bromo-2-fluorotoluene or 5-bromo-2-fluorobenzyl bromide). Impurities can interfere with the primary reaction.
-
Reaction Conditions: Sub-optimal conditions such as temperature, reaction time, or reagent stoichiometry can lead to incomplete reactions or the formation of side products. Each step needs to be carefully optimized.
-
Atmospheric Moisture: Many key intermediates, especially organometallics like Grignard reagents, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Side Reactions: Be aware of common side reactions for your chosen route, such as dialkylation in malonic ester synthesis or Wurtz coupling in Grignard reactions, and take steps to minimize them.[1][10]
Q3: How can I minimize the formation of the dialkylated byproduct in the malonic ester synthesis?
A3: Dialkylation is a common issue where the mono-alkylated malonic ester intermediate reacts with another molecule of the alkyl halide.[1] To minimize this, it is recommended to use a slight excess (1.1 to 1.5 equivalents) of the malonic ester relative to the 5-bromo-2-fluorobenzyl halide.[3] This ensures the halide is consumed before it can react with the product.
Synthesis Pathways Overview
The following diagram illustrates the common synthetic routes starting from 5-Bromo-2-fluorotoluene.
Caption: Common synthetic pathways starting from 5-Bromo-2-fluorotoluene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-Bromo-2-fluorobenzyl bromide from toluene precursor | 1. Incomplete reaction. 2. Over-bromination (dibromo-product). 3. Radical initiator decomposition. | 1. Increase reaction time or temperature slightly. Ensure adequate UV light initiation if used. 2. Use N-Bromosuccinimide (NBS) in a 1:1 stoichiometric ratio with the toluene. Avoid a large excess. 3. Add the radical initiator (e.g., AIBN, benzoyl peroxide) in portions throughout the reaction. |
| Malonic Ester Synthesis: Reaction fails or is incomplete | 1. Ineffective base. 2. Wet solvent or reagents. 3. Low reactivity of benzyl bromide. | 1. Ensure the sodium ethoxide (NaOEt) is fresh and not degraded by moisture. Prepare it fresh if necessary. 2. Use anhydrous ethanol and ensure all glassware is thoroughly dried. 3. Confirm the formation of the benzyl bromide. If the issue persists, consider a stronger, non-nucleophilic base like sodium hydride (NaH) in THF. |
| Malonic Ester Synthesis: Significant amount of dialkylated byproduct | The mono-alkylated malonate anion is reacting with another molecule of benzyl bromide.[1] | Use a slight excess of diethyl malonate (1.1-1.5 eq) relative to the benzyl bromide to ensure the bromide is the limiting reagent.[3] |
| Grignard Reaction: Reaction does not initiate | 1. Magnesium surface is oxidized. 2. Presence of moisture. 3. Insufficient activation. | 1. Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. 2. Use anhydrous ether or THF. Dry all glassware in an oven and cool under nitrogen/argon. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[11] |
| Grignard Reaction: Low yield of desired acid, high yield of dimer (Wurtz coupling) | The Grignard reagent is reacting with unreacted 5-bromo-2-fluorobenzyl bromide.[10] | 1. Use dilute conditions. Add the benzyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Ensure vigorous stirring to quickly disperse the halide as it is added. |
| Nitrile Hydrolysis: Reaction stalls or requires harsh conditions | The nitrile group is sterically hindered or electronically deactivated, making hydrolysis difficult. | 1. Use a stronger acid (e.g., concentrated H2SO4) or base (e.g., 6M NaOH) and increase the reflux temperature. 2. Consider microwave-assisted hydrolysis, which can significantly reduce reaction times. |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol is adapted from the general principles of malonic ester synthesis.[2][3][12]
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂), dissolve sodium metal (1.0 eq) in anhydrous ethanol (sufficient volume) to form sodium ethoxide.
-
Malonate Addition: To the cooled sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise while stirring.
-
Alkylation: Add a solution of 5-bromo-2-fluorobenzyl bromide (1.0 eq) in anhydrous ethanol dropwise from the dropping funnel. After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting halide is consumed.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield crude diethyl (5-bromo-2-fluorobenzyl)malonate.
-
Hydrolysis & Decarboxylation: To the crude ester, add an aqueous solution of NaOH (3.0 eq) and heat to reflux for 3-4 hours to saponify the esters.
-
Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.
-
Isolation: Heat the acidified mixture to reflux for another 2-4 hours to facilitate decarboxylation (CO₂ evolution will be observed). Cool the mixture, collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Synthesis via Grignard Reaction and Carboxylation
This protocol is based on standard Grignard reaction procedures.[4][10][11]
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Place magnesium turnings (1.2 eq) in the flask and maintain a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: Prepare a solution of 5-bromo-2-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.
-
Initiation: Add a small portion (~10%) of the benzyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a single crystal of iodine and/or gently warm the flask.
-
Grignard Formation: Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to stir for 1-2 hours at room temperature.
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Carboxylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Crush dry ice into a powder and, under a positive flow of inert gas, carefully add it in small portions to the vigorously stirred Grignard solution. Caution: Vigorous CO₂ sublimation will occur.
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Quenching and Isolation: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl (e.g., 1M).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize to purify.
Troubleshooting Workflow
If you are experiencing low yields or impurities, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting synthesis problems.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. scispace.com [scispace.com]
- 8. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 5-Bromo-2-fluorophenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification. For removal of minor, structurally different impurities, recrystallization is often effective. Column chromatography is typically used for separating the target compound from closely related isomers and other byproducts.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, byproducts, or degradation. Depending on the synthetic route, common impurities may include:
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Unreacted starting materials: Such as 5-bromo-2-fluorotoluene or 5-bromo-2-fluorobenzaldehyde.
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Over-oxidized products: If the synthesis involves oxidation, formation of other related carboxylic acids is possible.
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Isomeric impurities: Positional isomers of the bromo and fluoro substituents on the phenyl ring.
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Residual solvents: Solvents used in the synthesis and workup.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and detecting impurities.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. The melting point for the related 2-Bromo-5-fluorophenylacetic acid is reported as 113-114°C.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a solvent with a lower boiling point or a co-solvent system. - Ensure the initial dissolution is performed at the lowest possible temperature. - Try a different solvent system (see recommended solvents below). |
| No Crystal Formation | The solution is not supersaturated. The compound is highly soluble in the solvent, even at low temperatures. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath). |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used during dissolution. | - Use the minimum amount of hot solvent required for complete dissolution. - Cool the solution for an extended period to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | The eluent system lacks sufficient resolving power. The column is overloaded with the sample. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point for phenylacetic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid. - Use a longer column or a stationary phase with a smaller particle size. - Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly | The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| Product Does Not Elute | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Tailing of the Product Band | Strong interaction between the acidic compound and the silica gel. | - Add a small percentage of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for substituted phenylacetic acids include ethanol/water, toluene, or heptane/ethyl acetate mixtures.[7]
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Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.
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Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
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Stationary Phase: Silica gel is a common choice for the stationary phase.
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Eluent Selection: Use thin-layer chromatography (TLC) to identify a suitable eluent system that provides good separation (a difference in Rf values) between the desired product and impurities. A typical starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For acidic compounds like this compound, adding a small amount (0.1-1%) of acetic or formic acid to the eluent can improve peak shape by suppressing deprotonation.
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Column Packing: Prepare a slurry of the silica gel in the initial eluent and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Begin elution with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
The following are suggested starting conditions for HPLC analysis, which should be optimized for your specific instrument and sample.
| Parameter | Suggested Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid).[1][2] |
| Elution | Isocratic or gradient elution can be used. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 264 nm).[5] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A general workflow for the purification of this compound using column chromatography.
References
- 1. Separation of 3-Bromophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 6. 149865-84-9 Cas No. | 5 | Matrix Scientific [matrixscientific.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Bromo-2-fluorophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and industrially relevant synthetic routes for this compound include:
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Hydrolysis of 2-(5-bromo-2-fluorophenyl)acetonitrile: This is a widely used method involving the conversion of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.
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Oxidation of 5-bromo-2-fluorotoluene: This classical approach involves the oxidation of the methyl group of the corresponding toluene derivative to a carboxylic acid using strong oxidizing agents.
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Carboxylation of 5-bromo-2-fluorobenzylmagnesium bromide (Grignard Reaction): This method involves the formation of a Grignard reagent from 5-bromo-2-fluorobenzyl bromide, followed by its reaction with carbon dioxide.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: The impurities largely depend on the chosen synthetic route. Below is a summary of common impurities for the primary synthetic pathways.
| Synthetic Route | Common Impurities |
| Hydrolysis of 2-(5-bromo-2-fluorophenyl)acetonitrile | Unreacted 2-(5-bromo-2-fluorophenyl)acetonitrile2-(5-bromo-2-fluorophenyl)acetamide (intermediate)Impurities from starting nitrile |
| Oxidation of 5-bromo-2-fluorotoluene | Unreacted 5-bromo-2-fluorotoluene5-Bromo-2-fluorobenzaldehyde (intermediate)5-Bromo-2-fluorobenzyl alcohol (intermediate)Over-oxidation byproducts |
| Carboxylation of 5-bromo-2-fluorobenzylmagnesium bromide | Unreacted 5-bromo-2-fluorobenzyl bromide5-bromo-2-fluorotoluene (from protonation of Grignard reagent)1,2-bis(5-bromo-2-fluorophenyl)ethane (Wurtz coupling byproduct) |
Q3: How can I best purify the final this compound product?
A3: Purification strategies depend on the nature of the impurities. A general approach involves:
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Aqueous Workup: An initial wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
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Recrystallization: This is a highly effective method for removing most impurities. Suitable solvent systems should be determined empirically, but common choices include ethanol/water, toluene, or heptane.
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Column Chromatography: For removal of closely related impurities or for achieving very high purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Troubleshooting Guides
Issue 1: Incomplete Reaction during Hydrolysis of 2-(5-bromo-2-fluorophenyl)acetonitrile
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of significant amounts of starting nitrile and/or intermediate amide in the final product (detected by TLC, HPLC, or NMR). | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. |
| Inadequate concentration of acid or base catalyst. | Increase the concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide). | |
| Poor solubility of the starting material. | Consider using a co-solvent to improve solubility. |
Issue 2: Low Yield in the Grignard Reaction Route
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired carboxylic acid. | Presence of moisture in the reaction setup. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive magnesium turnings. | Activate the magnesium turnings prior to use (e.g., with a small crystal of iodine or by gentle heating). | |
| Formation of Wurtz coupling byproduct. | Add the 5-bromo-2-fluorobenzyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide. |
Issue 3: Presence of Colored Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| The isolated this compound is off-white or colored. | Formation of colored byproducts during oxidation. | Treat the crude product with activated charcoal during recrystallization. |
| Residual catalysts or reagents. | Ensure thorough washing of the crude product during the workup. | |
| Degradation of the product. | Avoid excessive heating during purification and drying. |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 2-(5-bromo-2-fluorophenyl)acetonitrile
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(5-bromo-2-fluorophenyl)acetonitrile.
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Hydrolysis: Add a solution of aqueous sulfuric acid (e.g., 50% v/v).
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Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is no longer visible.
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Workup: Cool the reaction mixture to room temperature and pour it over ice. The crude product will precipitate.
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Isolation: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via Carboxylation of 5-bromo-2-fluorobenzylmagnesium bromide
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Grignard Formation: In an oven-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a small crystal of iodine. Add a solution of 5-bromo-2-fluorobenzyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromide solution to maintain a gentle reflux.
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Carboxylation: Cool the Grignard solution in an ice bath and bubble dry carbon dioxide gas through the solution, or pour the Grignard solution over crushed dry ice.
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Workup: Quench the reaction by the slow addition of dilute hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.
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Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization.
Visualizations
Technical Support Center: Synthesis of 5-Bromo-2-fluorophenylacetic Acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-fluorophenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
General Troubleshooting
Question: My overall yield for the synthesis of this compound is consistently low. What are the general factors I should investigate?
Answer: Low yields can stem from several factors across different synthetic routes. Key areas to investigate include:
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Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where required. Impurities can lead to competing side reactions.
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Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and mixing. Deviations can favor the formation of byproducts.
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Inert Atmosphere: For moisture-sensitive reactions, such as those involving Grignard reagents or organolithiums, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon) and the use of oven-dried glassware.
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Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Optimize these procedures to minimize such losses.
Synthesis Route 1: From 5-Bromo-2-fluorobenzyl Halide via Grignard Reagent and Carboxylation
This route involves the formation of a Grignard reagent from a 5-bromo-2-fluorobenzyl halide, followed by carboxylation with carbon dioxide.
Troubleshooting and FAQs
Question: I am observing a significant amount of a non-polar byproduct in my Grignard reaction. What is it and how can I minimize it?
Answer: A common non-polar byproduct in Grignard reactions is a Wurtz-type coupling product.[1][2] In this case, it would be 1,2-bis(5-bromo-2-fluorophenyl)ethane. Its formation is favored by high concentrations of the benzyl halide and elevated temperatures.
Recommended Solutions:
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Add the 5-bromo-2-fluorobenzyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
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Maintain a gentle reflux during the Grignard reagent formation and avoid excessive heating.
Question: The Grignard reagent formation is not initiating. What should I do?
Answer: Failure to initiate is a common issue with Grignard reactions and is often due to an oxidized magnesium surface or the presence of moisture.[3][4]
Recommended Solutions:
-
Activate the Magnesium: Use fresh magnesium turnings. If they appear dull, they can be activated by crushing them under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3]
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Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., diethyl ether or THF). Perform the reaction under a strict inert atmosphere.[3][5]
Question: My yield of the desired carboxylic acid is low after carboxylation. What are the potential causes?
Answer: A low yield of the carboxylic acid can be due to several factors:
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Inefficient Carboxylation: Ensure a sufficient supply of dry carbon dioxide (dry ice is commonly used). The Grignard reagent should be added to a slurry of crushed dry ice in an anhydrous ether to ensure the CO2 is in excess.
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Reaction with Moisture: The Grignard reagent is highly basic and will react with any moisture present, leading to the formation of 5-bromo-2-fluoro-toluene instead of the desired product.
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Formation of Ketone Byproduct: The initial carboxylate salt can react with another equivalent of the Grignard reagent to form a ketone. This can be minimized by maintaining a low temperature during carboxylation and ensuring a rapid quench.
Quantitative Data Summary
| Parameter | Expected Outcome | Potential Issue | Troubleshooting |
| Yield of Grignard Reagent | > 80% | < 50% | Activate Mg, ensure anhydrous conditions |
| Yield of Carboxylic Acid | 60-75% | < 40% | Use excess dry CO2, check for moisture |
| Purity (crude) | ~85-90% | High levels of 1,2-bis(5-bromo-2-fluorophenyl)ethane | Slow addition of halide |
Experimental Protocol: Grignard Route
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.). Add a solution of 5-bromo-2-fluorobenzyl bromide (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
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Carboxylation: In a separate flask, create a slurry of crushed dry ice in anhydrous diethyl ether. Cool the Grignard reagent solution to 0°C and slowly add it to the dry ice slurry with vigorous stirring.
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Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction with aqueous HCl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Synthesis Route 2: From 1-(5-Bromo-2-fluorophenyl)ethanone via Willgerodt-Kindler Reaction
This pathway involves the reaction of 1-(5-bromo-2-fluorophenyl)ethanone with sulfur and a secondary amine (e.g., morpholine) to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.[6][7]
Troubleshooting and FAQs
Question: The reaction has stalled, and I have a low conversion of the starting ketone. What could be the issue?
Answer: Low conversion in the Willgerodt-Kindler reaction can be due to insufficient temperature or reaction time. This reaction often requires elevated temperatures to proceed efficiently.
Recommended Solutions:
-
Increase Temperature: Ensure the reaction is heated to a sufficient temperature, typically refluxing in a suitable solvent like pyridine or DMF.
-
Extend Reaction Time: If the temperature is appropriate, extending the reaction time may be necessary to drive the reaction to completion. Monitor the reaction by TLC or GC-MS.
Question: My final product is the corresponding amide, not the carboxylic acid. Why did this happen?
Answer: The initial product of the Willgerodt-Kindler reaction is a thioamide, which is then hydrolyzed.[6][8] Incomplete hydrolysis or hydrolysis under conditions that favor amide formation will result in the amide as a major product.
Recommended Solutions:
-
Ensure Complete Hydrolysis: Use sufficiently harsh hydrolysis conditions (e.g., concentrated acid or base with heating) to convert the intermediate thioamide or amide to the carboxylic acid.
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Optimize Hydrolysis Conditions: If using basic hydrolysis, ensure complete acidification during work-up to protonate the carboxylate and precipitate the carboxylic acid.
Question: I am having difficulty with the purification of the final product due to sulfur-containing impurities. How can I remove them?
Answer: Elemental sulfur and polysulfides are common reagents and byproducts in this reaction.
Recommended Solutions:
-
Aqueous Sulfite Wash: During the work-up, wash the organic extract with an aqueous solution of sodium sulfite or bisulfite to remove residual sulfur.
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Recrystallization: Recrystallization of the crude product is often effective in removing sulfur-containing impurities.
Quantitative Data Summary
| Parameter | Expected Outcome | Potential Issue | Troubleshooting |
| Yield of Thioamide | 70-85% | < 50% | Increase temperature/reaction time |
| Yield of Carboxylic Acid | 65-80% (from ketone) | Amide is the major product | Use harsher hydrolysis conditions |
| Purity (crude) | ~80-90% | Sulfur impurities | Wash with sulfite solution |
Experimental Protocol: Willgerodt-Kindler Route
-
Thioamide Formation: In a round-bottom flask, combine 1-(5-bromo-2-fluorophenyl)ethanone (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.). Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
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Hydrolysis: Cool the reaction mixture and add a solution of concentrated sulfuric acid or sodium hydroxide. Heat the mixture to reflux to hydrolyze the thioamide.
-
Work-up: Cool the mixture and, if basic hydrolysis was used, acidify with concentrated HCl until the product precipitates. Filter the solid or extract with an organic solvent.
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Purification: Wash the organic extract with water and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by recrystallization.
Logical Relationship Diagram
Caption: Logical relationships in the Willgerodt-Kindler synthesis.
Synthesis Route 3: From 5-Bromo-2-fluorotoluene via Oxidation
This route involves the direct oxidation of the methyl group of 5-bromo-2-fluorotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid.
Troubleshooting and FAQs
Question: The oxidation reaction is incomplete, and I have a mixture of starting material and product. How can I improve the conversion?
Answer: Incomplete oxidation is common if the reaction conditions are not optimal.
Recommended Solutions:
-
Increase Reaction Time and/or Temperature: These reactions often require prolonged heating. Ensure the reaction is stirred vigorously to maximize contact between the organic substrate and the aqueous oxidant.
-
Use a Phase Transfer Catalyst: For two-phase reactions (e.g., toluene derivative and aqueous KMnO4), adding a phase transfer catalyst like a quaternary ammonium salt can significantly improve the reaction rate.
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent.
Question: I am concerned about over-oxidation and ring-opening side reactions. How can I avoid these?
Answer: While the benzene ring is relatively stable, harsh oxidation conditions can lead to its degradation.
Recommended Solutions:
-
Control the Temperature: Avoid excessive heating, as this can promote undesirable side reactions.
-
Choose the Right Oxidant: Potassium permanganate under basic or neutral conditions is a common choice. Stepwise oxidation, for example, via bromination of the benzylic position followed by hydrolysis and oxidation of the resulting alcohol, can offer more control.
Question: The work-up is difficult due to the formation of manganese dioxide (MnO2) when using KMnO4. What is the best way to handle this?
Answer: The brown MnO2 precipitate can complicate product isolation.
Recommended Solutions:
-
Filtration: Filter the reaction mixture through a pad of celite to remove the MnO2 precipitate before acidification and extraction.
-
Reductive Work-up: Add a reducing agent like sodium bisulfite to the reaction mixture after the oxidation is complete. This will dissolve the MnO2 by reducing it to the soluble Mn2+ salt, making the extraction easier.
Quantitative Data Summary
| Parameter | Expected Outcome | Potential Issue | Troubleshooting |
| Conversion of Toluene | > 90% | < 70% | Increase time/temp, use phase transfer catalyst |
| Yield of Carboxylic Acid | 50-70% | < 40% | Ensure sufficient oxidant, optimize work-up |
| Purity (crude) | ~85-95% | Contaminated with starting material | Improve conversion, efficient purification |
Experimental Protocol: Oxidation Route
-
Oxidation: To a vigorously stirred solution of 5-bromo-2-fluorotoluene (1.0 eq.) in a suitable solvent (e.g., water with pyridine as a co-solvent), add potassium permanganate (2.0-3.0 eq.) portion-wise. Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture. Filter the hot solution through celite to remove the manganese dioxide. Wash the celite pad with hot water.
-
Isolation: Cool the filtrate and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Experimental Workflow Diagram
Caption: Experimental workflow for the oxidation of 5-bromo-2-fluorotoluene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis and optimization of reaction conditions for 5-Bromo-2-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve a few key strategies:
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Hydrolysis of 5-bromo-2-fluorophenylacetonitrile: This two-step approach begins with the conversion of a suitable starting material to 5-bromo-2-fluorophenylacetonitrile, which is then hydrolyzed to the desired carboxylic acid. This is a classic and often reliable method for preparing phenylacetic acids.[1]
-
Grignard Carboxylation: This route involves the formation of a Grignard reagent from 5-bromo-2-fluorobenzyl bromide, followed by its reaction with carbon dioxide. While a powerful method for C-C bond formation, it requires strict anhydrous conditions and can be prone to side reactions.
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Willgerodt-Kindler Reaction: This method utilizes a substituted acetophenone, in this case, 5-bromo-2-fluoroacetophenone, which is reacted with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis to the carboxylic acid.[2][3] This can be an effective route if the corresponding acetophenone is readily available.
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Palladium-Catalyzed Carbonylation: This method can be used to convert benzyl halides to phenylacetic acids using carbon monoxide and a palladium catalyst.[4]
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on the chosen synthetic route:
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Incomplete reaction: Check your reaction monitoring (e.g., TLC, GC-MS) to ensure the reaction has gone to completion. Reaction times may need to be extended, or the temperature adjusted.
-
Side reactions: The formation of byproducts is a common cause of low yields. See the troubleshooting guides below for specific side reactions associated with each synthetic method.
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Purity of starting materials: Ensure your starting materials are pure and dry, especially for moisture-sensitive reactions like the Grignard synthesis.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and reagents can significantly impact the yield. Refer to the experimental protocols and data tables for optimized conditions.
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Product loss during workup and purification: Ensure proper extraction and purification techniques are used to minimize loss of the desired product.
Q3: What is the best method for purifying the final product?
A3: Recrystallization is a common and effective method for purifying solid this compound. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. Common solvent systems for phenylacetic acid derivatives include ethanol, water, or mixtures of a polar solvent (like ethyl acetate) with a non-polar solvent (like hexanes or petroleum ether).[5][6] It is advisable to perform small-scale solubility tests to find the optimal solvent or solvent mixture.
Troubleshooting Guides
Method 1: Grignard Carboxylation of 5-bromo-2-fluorobenzyl bromide
Problem: Low or no yield of the Grignard reagent.
| Possible Cause | Troubleshooting Steps |
| Wet glassware or solvent | Flame-dry all glassware under vacuum and use anhydrous solvents. |
| Inactive magnesium | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Slow initiation | Gently warm the flask or use a sonicator to initiate the reaction. A small amount of pre-formed Grignard reagent can also be added as an initiator. |
Problem: High yield of Wurtz coupling byproduct (1,2-bis(5-bromo-2-fluorophenyl)ethane).
| Possible Cause | Troubleshooting Steps |
| High local concentration of benzyl bromide | Add the benzyl bromide solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide.[7] |
| Elevated reaction temperature | Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the Wurtz coupling reaction.[7] |
| Solvent choice | For benzylic halides, solvents like 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether may give lower amounts of Wurtz coupling products compared to THF.[7] |
Method 2: Willgerodt-Kindler Reaction of 5-bromo-2-fluoroacetophenone
Problem: Low yield of the thioamide intermediate.
| Possible Cause | Troubleshooting Steps |
| Suboptimal reagent stoichiometry | Optimize the molar ratios of the acetophenone, sulfur, and morpholine. A common starting point is a 1:2:3 molar ratio. |
| Insufficient reaction temperature or time | The Willgerodt-Kindler reaction often requires high temperatures (reflux) and extended reaction times. Monitor the reaction progress to determine the optimal duration. |
| Formation of byproducts | Electron-withdrawing groups on the aromatic ring can sometimes lead to side reactions. Consider using milder reaction conditions or a different synthetic route if significant byproduct formation is observed.[8] |
Problem: Incomplete hydrolysis of the thioamide.
| Possible Cause | Troubleshooting Steps |
| Insufficiently harsh hydrolysis conditions | Thioamides can be resistant to hydrolysis. Ensure you are using sufficiently concentrated acid or base and adequate heating (reflux) for a sufficient duration. |
| Product degradation | Prolonged exposure to harsh acidic or basic conditions at high temperatures can potentially degrade the final product. Optimize the hydrolysis time to maximize conversion while minimizing degradation. |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 5-bromo-2-fluorophenylacetonitrile
Step 1: Synthesis of 5-bromo-2-fluorobenzyl bromide (This is a representative procedure; specific conditions may need optimization.)
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To a solution of 5-bromo-2-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC-MS.
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Upon completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.
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Purify the crude product by distillation or column chromatography to obtain 5-bromo-2-fluorobenzyl bromide.
Step 2: Synthesis of 5-bromo-2-fluorophenylacetonitrile
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In a flask equipped with a reflux condenser, dissolve 5-bromo-2-fluorobenzyl bromide in a suitable solvent such as aqueous ethanol.
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Add a solution of sodium cyanide in water dropwise.
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Heat the mixture to reflux and monitor the reaction by TLC.
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After completion, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.
Step 3: Hydrolysis to this compound [9]
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To the crude 5-bromo-2-fluorophenylacetonitrile, add a mixture of concentrated sulfuric acid and water.
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Heat the mixture under reflux for several hours until the nitrile is fully hydrolyzed (monitor by TLC or GC-MS).
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Cool the reaction mixture and pour it onto ice.
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The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
Table 1: Comparison of General Phenylacetic Acid Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Nitrile Hydrolysis | Benzyl Halide | NaCN, H₂SO₄/H₂O | Good to Excellent[9] | Reliable, high-yielding. | Use of highly toxic cyanide. |
| Grignard Carboxylation | Benzyl Halide | Mg, CO₂ | Variable | Powerful C-C bond formation. | Requires strict anhydrous conditions, prone to side reactions. |
| Willgerodt-Kindler | Acetophenone | Sulfur, Morpholine, NaOH | Good to Excellent[10] | Tolerant of various functional groups. | High temperatures, long reaction times, odorous reagents. |
| Pd-Catalyzed Carbonylation | Benzyl Halide | CO, Pd catalyst, Base | Good to Excellent[4] | Milder conditions than some methods. | Requires specialized equipment for handling CO gas, catalyst cost. |
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard Carboxylation
Caption: Troubleshooting workflow for low yield in Grignard carboxylation.
Experimental Workflow for Synthesis via Nitrile Hydrolysis
Caption: Synthetic workflow for this compound via nitrile hydrolysis.
References
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: 5-Bromo-2-fluorophenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluorophenylacetic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results
If you are observing variability in your results, consider the following potential stability-related factors:
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Solution Stability: Prepare fresh solutions for each experiment whenever possible. If storing solutions, protect them from light and store at a low temperature (2-8°C) for short periods. Conduct a preliminary stability study in your experimental solvent system to determine the acceptable storage duration.
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pH Effects: The stability of carboxylic acids can be pH-dependent. Ensure the pH of your buffers and reaction mixtures is controlled and consistent across experiments.
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Contamination: Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.
Issue 2: Compound Discoloration or Degradation
If you notice a change in the physical appearance of the solid compound or suspect degradation in solution, follow this workflow:
Caption: Troubleshooting workflow for suspected compound degradation.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
Q2: Is this compound sensitive to light or air?
Stability and Degradation
-
Q3: Is this compound stable in solution?
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A3: The stability of this compound in solution can depend on the solvent, pH, and temperature. It is advisable to prepare solutions fresh for each use. If storage is necessary, a stability study in the relevant solvent system is recommended.
-
-
Q4: What are the potential degradation pathways for this compound?
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A4: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, similar halogenated phenylacetic acids can be susceptible to microbial degradation and photochemical reactions.[4][5][6] A hypothetical degradation pathway could involve dehalogenation, hydroxylation of the aromatic ring, or cleavage of the acetic acid side chain.
-
References
- 1. fishersci.com [fishersci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-fluorophenylacetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-2-fluorophenylacetic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 1-bromo-4-fluorobenzene via a boronic acid intermediate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Grignard or Organolithium Reagent: These reagents are highly sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Inactive Magnesium: The surface of the magnesium turnings may be oxidized. | Activate the magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[1] | |
| Incorrect Stoichiometry: An insufficient amount of the organometallic reagent will result in incomplete conversion. | Carefully calculate and weigh all reagents. It is often recommended to use a slight excess of the organometallic reagent. | |
| Low Reaction Temperature: Lithiation of 1-bromo-4-fluorobenzene is typically performed at very low temperatures. | Maintain the reaction temperature below -40°C, and preferably around -70°C, during the lithiation step.[2] | |
| Formation of Multiple Products (Isomers) | Impure Starting Materials: The use of impure 2,4-dibromofluorobenzene instead of 1-bromo-4-fluorobenzene can lead to isomeric impurities. | Start with high-purity 1-bromo-4-fluorobenzene to avoid the formation of difficult-to-remove isomers like 3,4-dibromofluorobenzene.[2] |
| Side Reactions: Wurtz coupling can occur with Grignard reagents, leading to homocoupled byproducts. | Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[1] | |
| Difficult Product Isolation/Purification | Incomplete Hydrolysis: The boronate ester intermediate may not be fully hydrolyzed to the boronic acid. | Ensure sufficient aqueous acid is used for the hydrolysis step and allow for adequate stirring time.[2] |
| Emulsion Formation during Workup: Aluminum salts from certain reducing agents can form emulsions. | While not directly in the main pathway, if alternative reductions are used, be mindful of this. Proper quenching and extraction techniques are crucial.[3] | |
| Product Oiling Out: The product may not crystallize properly. | Try different recrystallization solvents or solvent systems. Scratching the inside of the flask or adding a seed crystal can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the lithiation of 1-bromo-4-fluorobenzene at a low temperature, followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a 5-bromo-2-fluorobenzeneboronate intermediate.[2] This is then hydrolyzed to 5-bromo-2-fluorophenylboronic acid, which can be further converted to the target phenylacetic acid derivative through various multi-step sequences.[2]
Q2: Why is the reaction temperature so critical during the lithiation step?
A2: The lithiation of 1-bromo-4-fluorobenzene is highly temperature-sensitive. The reaction is typically carried out at temperatures below -40°C to ensure regioselectivity and prevent unwanted side reactions, such as decomposition of the organolithium intermediate.[2]
Q3: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A3: If you are starting from materials other than pure 1-bromo-4-fluorobenzene, you may be forming isomeric byproducts.[2] For instance, if your starting material is contaminated with 2,4-dibromofluorobenzene, you could form other brominated phenylacetic acid isomers. Another possibility, especially in Grignard-based routes, is the formation of a homocoupled biphenyl derivative through a Wurtz-type reaction.[1]
Q4: What are the best purification techniques for this compound?
A4: Purification is often achieved through recrystallization from a suitable solvent. For intermediates and derivatives, silica gel chromatography is also a common method.[4] The choice of eluent for chromatography will depend on the polarity of the specific compound, but gradients of ethyl acetate in hexanes are often employed.[4]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. They should be handled with extreme care under an inert atmosphere. This compound itself is classified as harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[5] Always consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for key steps in the synthesis of precursors to this compound.
| Step | Starting Material | Reagents | Solvent | Temperature | Yield |
| Boronic Acid Synthesis | 1-bromo-4-fluorobenzene | n-BuLi, Triisopropyl borate | THF | -78°C | 76% (for the boronic acid)[4] |
| Boronic Acid Synthesis | 1-bromo-4-fluorobenzene | LDA, Trimethyl borate | THF/Diethyl ether | -70°C | Not specified |
| Oxidation to Phenol | 5-bromo-2-fluorophenylboronic acid | H₂O₂, NaOH | THF | Ambient to 40°C | Not specified |
| Esterification & Nitration | 2-Bromo-4-fluorophenol | Various | Various | 5-10°C (Nitration) | Not specified |
Experimental Protocols
Synthesis of 5-Bromo-2-fluorophenylboronic Acid
This protocol is adapted from a general procedure for the synthesis of related boronic acids.[2][4]
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Preparation of the Reaction Vessel: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon). The glassware must be thoroughly oven-dried before assembly.
-
Lithiation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78°C using a dry ice/acetone bath. To this, a solution of a lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium, such as n-butyllithium, is added. 1-bromo-4-fluorobenzene is then added dropwise while maintaining the temperature at -78°C. The mixture is stirred for a specified period (e.g., 90 minutes to 3 hours) at this temperature.[2][4]
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Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise to the reaction mixture, again ensuring the temperature remains at -78°C. The reaction is stirred for an additional 30 minutes at this temperature.[4]
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Hydrolysis: The cooling bath is removed, and the reaction is allowed to warm. The reaction is then quenched by the addition of an aqueous acid, such as hydrochloric acid or acetic acid.[2][4]
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Workup and Isolation: The mixture is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is separated, and the aqueous layer may be further extracted. The combined organic layers are then washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude 5-bromo-2-fluorophenylboronic acid, which can be further purified by recrystallization.[4]
Visualizations
Caption: Synthetic pathway for 5-bromo-2-fluorophenylboronic acid.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Purification of 5-Bromo-2-fluorophenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 5-Bromo-2-fluorophenylacetic acid. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common synthesis pathways include the carboxylation of a Grignard reagent derived from 5-bromo-2-fluorobenzyl bromide or the hydrolysis of 5-bromo-2-fluorophenylacetonitrile.
Potential impurities may include:
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Unreacted Starting Materials: Such as 5-bromo-2-fluorobenzyl bromide or 5-bromo-2-fluorophenylacetonitrile.
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Side-Products from Grignard Synthesis: Including homo-coupling products of the Grignard reagent.[1]
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Incomplete Hydrolysis Products: If synthesizing from the corresponding nitrile, residual 5-bromo-2-fluorophenylacetamide may be present.
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Related Isomers: Depending on the specificity of the bromination step during the synthesis of precursors, other positional isomers of bromofluorophenylacetic acid could be present.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: A multi-step approach is generally recommended. Initially, an acidic workup can help to protonate the carboxylate salt formed during certain synthetic pathways, such as the Grignard reaction, to yield the desired carboxylic acid.[1] This is typically followed by recrystallization or column chromatography to remove organic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be utilized to determine the purity of your compound:
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High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating the target compound from its isomers and other organic impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify the presence and structure of impurities.
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Mass Spectrometry (MS): This technique can confirm the molecular weight of the product and help identify impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a solvent with a lower boiling point or a solvent mixture.- Ensure the initial dissolution is performed at the lowest possible temperature.- Try a different solvent system (see recommended solvents below). |
| No Crystal Formation | The solution is not supersaturated. The compound is highly soluble in the solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Poor Crystal Yield | The compound has significant solubility in the cold solvent. The initial amount of crude material was overestimated. | - Use a different solvent in which the compound is less soluble when cold.- Cool the solution for a longer period or to a lower temperature.- Concentrate the mother liquor and attempt a second crystallization. |
| Colored Crystals | The presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system (eluent). The column was not packed properly. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the eluent.- A common solvent system for acidic compounds is a mixture of hexane and ethyl acetate with a small amount of acetic acid. |
| Tailing of the Compound Spot on TLC | The compound is acidic and interacts strongly with the silica gel. | - Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold. Good starting points for aromatic carboxylic acids include ethanol, methanol, ethyl acetate, toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material until it is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
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Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.
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Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between the desired compound and its impurities. A typical starting eluent for a carboxylic acid might be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with 1% acetic acid.
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Column Packing: Pack the chromatography column with a slurry of silica gel in the initial eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Run the column by adding the eluent and collect fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Strategy Workflow
Caption: A logical workflow for selecting a purification method for this compound based on the initial purity assessment.
References
Technical Support Center: Recrystallization of 5-Bromo-2-fluorophenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-bromo-2-fluorophenylacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My compound, this compound, is not dissolving in the hot solvent.
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
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Inappropriate Solvent: The polarity of the solvent may not be suitable for dissolving this compound. Phenylacetic acids generally exhibit good solubility in moderately polar to polar organic solvents.
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Insufficient Solvent: You may not have added enough hot solvent to reach the saturation point at that temperature.
Troubleshooting Steps:
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Increase Solvent Volume: Add small increments of the hot solvent to the mixture until the solid dissolves.
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Select an Alternative Solvent: If the compound remains insoluble even with a large volume of hot solvent, a different solvent system is necessary. Refer to the solvent selection protocol in the "Experimental Protocols" section. Consider solvents such as ethanol, methanol, or a mixture of toluene and hexanes.[1]
Q2: No crystals are forming after cooling the solution.
A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.
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Too Much Solvent: The most common cause is the use of an excessive amount of solvent during the initial dissolution step.
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Solution Cooled Too Quickly: Rapid cooling can sometimes inhibit crystal nucleation.
Troubleshooting Steps:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.
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Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.
-
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Reduce Solvent Volume: If induction techniques fail, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly.
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Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[2]
Q3: The compound has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This is often due to the compound's melting point being lower than the boiling point of the solvent, or high levels of impurities depressing the melting point.
Troubleshooting Steps:
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Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly.
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Lower the Cooling Temperature Gradually: Avoid rapid cooling which can promote oiling. Let the solution cool to room temperature before transferring it to a colder environment.
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Change the Solvent System: Use a lower-boiling point solvent or a mixed solvent system. A solvent in which the compound is highly soluble can be paired with a solvent in which it is poorly soluble (an anti-solvent).
Q4: The recrystallization yield is very low.
A4: A poor yield can result from several factors during the experimental process.
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.
-
Premature Crystallization: Crystals forming during a hot filtration step will be lost.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization.
-
Washing with Warm Solvent: Using a wash solvent that is not ice-cold can dissolve a portion of the purified crystals.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Maximize Crystallization Time and Lower Temperature: Allow the solution to stand at room temperature for an extended period before cooling in an ice bath to ensure crystallization is complete.
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.
Frequently Asked Questions (FAQs)
Q5: What is a good starting solvent for the recrystallization of this compound?
Q6: How can I determine the best solvent for recrystallization experimentally?
A6: A simple procedure involves testing the solubility of a small amount of your crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[2] Refer to the detailed protocol below for solvent selection.
Q7: Should I use a single solvent or a mixed solvent system?
A7: A single solvent is often preferred for its simplicity. However, if a single solvent that meets the ideal solubility criteria cannot be found, a mixed solvent system (co-solvent system) is a valuable alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to clarify and cooled to induce crystallization.
Q8: How can I remove colored impurities during recrystallization?
A8: If your solution of this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
Data Presentation
Since quantitative solubility data for this compound is not publicly available, the following table provides an estimated suitability of common laboratory solvents based on the general solubility of substituted phenylacetic acids. This table should be used as a guide for initial solvent screening.
| Solvent | Boiling Point (°C) | Estimated Suitability for Recrystallization | Rationale |
| Water | 100 | Poor | Phenylacetic acids generally have low solubility in water.[3] |
| Hexane | 69 | Poor (as a single solvent) | Likely too non-polar to dissolve the compound even when hot. May be useful as an anti-solvent. |
| Toluene | 111 | Moderate | May be a suitable solvent, potentially in a mixture with a less polar solvent like hexane.[1] |
| Ethyl Acetate | 77 | Good | A moderately polar solvent that is often effective for recrystallizing carboxylic acids. |
| Acetone | 56 | Moderate to Good | A polar aprotic solvent that may be too effective a solvent at room temperature, potentially leading to low recovery. |
| Ethanol | 78 | Good | A polar protic solvent that is often a good choice for recrystallizing polar organic molecules. |
| Methanol | 65 | Good | Similar to ethanol, a good candidate for initial screening. |
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Continue adding the solvent dropwise to the hot mixture until the solid just dissolves.
-
Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.
-
The ideal solvent is one in which the compound is soluble when hot but forms abundant crystals upon cooling.
Protocol 2: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent in small portions and heat the mixture to the boiling point of the solvent with gentle swirling. Continue adding the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: A generalized workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of 5-Bromo-2-fluorophenylacetic Acid
Welcome to the technical support center for the synthesis of 5-bromo-2-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are considered for the synthesis of this compound on a larger scale. The most common approach involves a Grignard reaction starting from 5-bromo-2-fluorotoluene. An alternative, though potentially less direct, route is the Willgerodt-Kindler reaction from a corresponding acetophenone precursor.
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns include the handling of 5-bromo-2-fluorotoluene, which can cause skin, eye, and respiratory irritation.[1] The Grignard reaction step is highly exothermic and requires strict moisture control to prevent runaway reactions. The use of ethereal solvents like THF or diethyl ether introduces flammability risks.[2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is essential.[4]
Q3: How can I minimize the formation of impurities during the Grignard reaction?
A3: To minimize impurities, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[5] The magnesium turnings should be activated, and the addition of the aryl halide should be slow to control the exothermic reaction and reduce the formation of Wurtz coupling byproducts.[5]
Q4: What are the typical challenges associated with the Willgerodt-Kindler reaction at scale?
A4: The Willgerodt-Kindler reaction can produce complex reaction mixtures, making purification difficult.[6] The reaction often requires high temperatures and can be sensitive to the stoichiometry of sulfur and the amine (e.g., morpholine).[6][7] Hydrolysis of the resulting thioamide to the final carboxylic acid is an additional step that needs to be optimized for high yield.[8]
Synthesis Route Overview
Two plausible synthetic routes for this compound are outlined below.
Route 1: Grignard Reaction Pathway
This route starts with the readily available 5-bromo-2-fluorotoluene.
Caption: Grignard reaction pathway for this compound synthesis.
Route 2: Willgerodt-Kindler Reaction Pathway
This route would typically start from 1-(5-bromo-2-fluorophenyl)ethan-1-one.
Caption: Willgerodt-Kindler reaction pathway for synthesis.
Troubleshooting Guide
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Magnesium: The surface of the magnesium turnings may be oxidized. | Activate the magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[5] |
| Moisture Contamination: Water in the solvent or on the glassware quenches the Grignard reagent. | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).[5] | |
| Poor CO2 Addition: Inefficient trapping of CO2 gas or sublimation of dry ice before reaction. | For gaseous CO2, use a gas dispersion tube and ensure a good seal. For dry ice, use a freshly crushed, high-quality source and add the Grignard solution to it slowly. | |
| Formation of Biphenyl Impurity | Wurtz Coupling: The Grignard reagent reacts with the starting aryl halide. | Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Difficulty Initiating Reaction | Passive Magnesium Surface: The protective oxide layer on the magnesium is not being breached. | In addition to activation methods, gentle heating or sonication can help initiate the reaction. |
Willgerodt-Kindler Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Thioamide | Suboptimal Temperature: The reaction is highly temperature-dependent. | Optimize the reaction temperature. While high heat is often required, excessive temperatures can lead to decomposition. Monitor with TLC or HPLC. |
| Incorrect Stoichiometry: The ratio of ketone, sulfur, and amine is critical. | Systematically vary the equivalents of sulfur and morpholine to find the optimal conditions for your substrate.[6] | |
| Incomplete Hydrolysis | Resistant Thioamide: The thioamide intermediate may be sterically hindered or electronically stable. | Increase the reaction time and/or temperature of the hydrolysis step. Consider using stronger acidic or basic conditions. |
| Complex Product Mixture | Side Reactions: The high temperatures can promote various side reactions. | The Willgerodt-Kindler reaction is known for producing messy mixtures.[6] Careful purification by column chromatography or recrystallization is often necessary. Consider exploring microwave-assisted protocols, which can sometimes offer cleaner reactions.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
5-Bromo-2-fluorotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Dry ice (solid CO2) or CO2 gas
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.[2]
-
Add a solution of 5-bromo-2-fluorotoluene (1.0 equivalent) in anhydrous THF dropwise to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining solution at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution to 0°C. In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether. Slowly add the Grignard reagent to the dry ice slurry with vigorous stirring.
-
Workup: Once the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl (1M) until the solution is acidic.
-
Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table provides a comparison of typical reaction parameters for lab-scale vs. a projected pilot-scale synthesis via the Grignard route.
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| Solvent Volume | 100-200 mL | 10-20 L | Heat transfer becomes critical in larger volumes. Ensure adequate cooling capacity. |
| Addition Time of Aryl Halide | 15-30 minutes | 2-4 hours | Slower addition is necessary to control the exotherm. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Efficient mixing is crucial to maintain a homogeneous reaction and prevent localized overheating. |
| Temperature Control | Ice bath | Jacketed reactor with a cooling system | Precise temperature control is essential to prevent runaway reactions. |
| Yield (Typical) | 60-75% | 50-65% | Yields may decrease slightly on scale-up due to challenges in mass and heat transfer. |
Logical Workflow for Troubleshooting
The following diagram illustrates a general workflow for troubleshooting low yield in the Grignard synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis process.
References
Validation & Comparative
Comparative NMR Analysis of 5-Bromo-2-fluorophenylacetic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-2-fluorophenylacetic acid is a valuable building block in medicinal chemistry, and its characterization is a critical step in the synthesis of more complex molecules. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound and its structural isomers and analogs. Due to the limited availability of experimental spectra for this compound in publicly accessible databases, this guide utilizes predicted NMR data for the primary compound and key comparators, alongside experimental data for related chloro-substituted analogs.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and a selection of its isomers and analogs. These predictions offer a theoretical baseline for spectral interpretation and comparison. For a practical reference, experimental data for chloro-substituted phenylacetic acids are also provided.
Predicted ¹H NMR Spectral Data (in ppm)
| Compound | Hα (CH₂) | H3 | H4 | H6 | Other |
| This compound | ~3.75 (s) | ~7.20 (dd) | ~7.50 (ddd) | ~7.40 (dd) | - |
| 2-Bromo-5-fluorophenylacetic acid | ~3.80 (s) | ~7.35 (dd) | ~7.00 (ddd) | ~7.15 (dd) | - |
| 4-Bromophenylacetic acid | ~3.60 (s) | ~7.20 (d) | ~7.45 (d) | ~7.20 (d) | - |
| 4-Fluorophenylacetic acid | ~3.60 (s) | ~7.25 (t) | ~7.00 (t) | ~7.25 (t) | - |
Note: Predicted data is generated from computational models and may differ from experimental values. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and ddd (doublet of doublet of doublets).
Predicted ¹³C NMR Spectral Data (in ppm)
| Compound | C=O | Cα (CH₂) | C1 | C2 | C3 | C4 | C5 | C6 |
| This compound | ~176 | ~35 | ~125 (d) | ~160 (d) | ~118 (d) | ~136 (d) | ~118 (d) | ~132 (d) |
| 2-Bromo-5-fluorophenylacetic acid | ~176 | ~40 | ~135 (d) | ~122 (d) | ~132 (d) | ~116 (d) | ~158 (d) | ~115 (d) |
| 4-Bromophenylacetic acid | ~178 | ~40 | ~133 | ~131 | ~132 | ~121 | ~132 | ~131 |
| 4-Fluorophenylacetic acid | ~178 | ~40 | ~130 (d) | ~131 (d) | ~116 (d) | ~162 (d) | ~116 (d) | ~131 (d) |
Note: Predicted data is generated from computational models and may differ from experimental values. For fluorinated compounds, carbon signals will exhibit splitting due to C-F coupling, indicated by (d).
Experimental NMR Data for Chloro-substituted Phenylacetic Acids
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Chlorophenylacetic acid | CDCl₃ | 3.79 (s, 2H, CH₂), 7.25-7.45 (m, 4H, Ar-H), 11.0 (br s, 1H, COOH) | 38.9 (CH₂), 127.4, 129.1, 129.6, 131.5, 132.8, 134.2 (Ar-C), 176.5 (C=O) |
| 3-Chlorophenylacetic acid | CDCl₃ | 3.61 (s, 2H, CH₂), 7.15-7.33 (m, 4H, Ar-H), 11.55 (br s, 1H, COOH) | 40.5 (CH₂), 127.5, 127.8, 129.5, 130.0, 134.5, 135.8 (Ar-C), 177.9 (C=O) |
| 4-Chlorophenylacetic acid | CDCl₃ | 3.61 (s, 2H, CH₂), 7.21 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H) | 40.3 (CH₂), 128.8, 130.7, 131.6, 133.4 (Ar-C), 177.3 (C=O) |
Note: Experimental data is sourced from publicly available spectral databases. Chemical shifts and multiplicities can vary slightly depending on the experimental conditions.
Experimental Protocols
A general protocol for the NMR analysis of substituted phenylacetic acids is provided below.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid phenylacetic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. For routine analysis, the residual solvent peak can be used for referencing.
-
Ensure the sample is fully dissolved and the solution is clear and free of any particulate matter.
2. NMR Data Acquisition
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
A standard single-pulse experiment is usually sufficient.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 to 4096 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.
Visualizing the Analysis Workflow
The following diagrams illustrate the general workflow for NMR-based structural elucidation and the logic behind comparative spectral analysis.
A Comparative Guide to the ¹H NMR Spectrum of 5-Bromo-2-fluorophenylacetic Acid
For researchers and drug development professionals, elucidating the precise structure of novel organic compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process. This guide provides a detailed analysis of the ¹H NMR spectrum of 5-Bromo-2-fluorophenylacetic acid and compares it with structurally related alternatives to highlight the influence of aromatic substitution on spectral features.
Comparison of ¹H NMR Spectral Data
The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound and its analogues. The data for phenylacetic acid is experimentally verified, while the data for its halogenated derivatives are predicted based on established substituent effects on chemical shifts and coupling constants. These predictions provide a valuable framework for spectral interpretation.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₂- | ~3.75 | s | - |
| H-3 | ~7.15 | t | J(H3-H4) ≈ 8.8, J(H3-F) ≈ 8.8 | |
| H-4 | ~7.45 | ddd | J(H4-H3) ≈ 8.8, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 4.5 | |
| H-6 | ~7.50 | dd | J(H6-H4) ≈ 2.5, J(H6-F) ≈ 7.5 | |
| 3-Bromo-4-fluorophenylacetic acid | -CH₂- | ~3.65 | s | - |
| H-2 | ~7.45 | dd | J(H2-H6) ≈ 2.0, J(H2-F) ≈ 7.0 | |
| H-5 | ~7.10 | t | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 8.5 | |
| H-6 | ~7.20 | ddd | J(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.0, J(H6-F) ≈ 5.0 | |
| 4-Bromophenylacetic acid | -CH₂- | 3.59 | s | - |
| H-2, H-6 | 7.15 | d | J = 8.4 | |
| H-3, H-5 | 7.44 | d | J = 8.4 | |
| 4-Fluorophenylacetic acid | -CH₂- | 3.61 | s | - |
| H-2, H-6 | 7.23 | dd | J(H-H) = 8.5, J(H-F) = 5.5 | |
| H-3, H-5 | 7.01 | t | J(H-H) = 8.5, J(H-F) = 8.5 | |
| Phenylacetic acid | -CH₂- | 3.64 | s | -[1] |
| H-2, H-3, H-4, H-5, H-6 | 7.24-7.36 | m | -[1] |
Note: Data for halogenated derivatives are estimated based on substituent effects. Experimental values may vary.
Experimental Protocols
Standard Operating Procedure for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the solid sample.[2]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[2] The choice of solvent depends on the sample's solubility.
-
To ensure a homogeneous magnetic field, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[3] This removes any particulate matter that can degrade spectral quality.
-
If an internal standard is required for chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added (0 ppm).
-
-
Instrument Setup :
-
The data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The magnetic field homogeneity is optimized by a process called "shimming" to ensure sharp, symmetrical peaks.
-
-
Data Acquisition :
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
The acquired Free Induction Decay (FID) signal is subjected to a Fourier transform to generate the frequency-domain spectrum.
-
The spectrum is then phased and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
The signals are integrated to determine the relative ratios of the different types of protons.
-
Visualizing Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships, aiding in comprehension and analysis.
Caption: Experimental workflow for ¹H NMR analysis.
Caption: Structure-spectrum relationship diagram.
References
A Comparative Analysis of 13C NMR Data for 5-Bromo-2-fluorophenylacetic acid and Related Compounds
A detailed guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 5-Bromo-2-fluorophenylacetic acid and its structural analogues. This report provides a comparative analysis of their chemical shifts, supported by experimental data and protocols, to aid in structural elucidation and characterization.
This guide presents a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) data for this compound alongside unsubstituted phenylacetic acid and its singly substituted derivatives, 2-fluorophenylacetic acid and 4-bromophenylacetic acid. Understanding the influence of halogen substituents on the chemical shifts of the phenyl ring and the acetic acid side chain is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shift data for this compound and its analogues. The data for the target compound and its fluoro- and bromo-substituted derivatives are predicted values due to the limited availability of experimental spectra in public databases. These predictions, generated using advanced computational algorithms, provide valuable insights for spectral interpretation. All shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | This compound (Predicted in CDCl3) | Phenylacetic acid (in CDCl3)[1] | 2-Fluorophenylacetic acid (Predicted in CDCl3) | 4-Bromophenylacetic acid (Predicted in CDCl3) |
| C=O | 175.9 | 177.88 | 176.5 | 177.2 |
| CH2 | 34.1 | 41.01 | 34.5 | 40.4 |
| C1 (ipso) | 122.9 (d, J=18.5 Hz) | 133.18 | 122.5 (d, J=16.5 Hz) | 132.3 |
| C2 | 160.8 (d, J=250.2 Hz) | 129.34 | 161.2 (d, J=247.5 Hz) | 131.2 |
| C3 | 118.9 (d, J=24.5 Hz) | 128.61 | 115.8 (d, J=21.5 Hz) | 131.2 |
| C4 | 136.2 (d, J=8.5 Hz) | 127.33 | 131.5 (d, J=7.0 Hz) | 121.5 |
| C5 | 117.8 (d, J=3.5 Hz) | 128.61 | 124.9 (d, J=3.8 Hz) | 131.2 |
| C6 | 132.1 (d, J=4.0 Hz) | 129.34 | 131.8 (d, J=2.0 Hz) | 131.2 |
Note: Predicted values are generated using advanced computational software and are intended for guidance. Experimental verification is recommended.
Experimental Protocol
The following is a generalized protocol for the acquisition of 13C NMR spectra for small organic molecules like phenylacetic acid derivatives.
Sample Preparation:
-
Sample Quantity: Weigh approximately 20-50 mg of the solid compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).
-
NMR Tube: Transfer the solution into a clean, standard 5 mm NMR tube.
NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 1D 13C pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay (D1) of 2 seconds is typically sufficient for qualitative spectra.
-
Spectral Width: A spectral width of approximately 240 ppm is generally adequate to cover the chemical shift range of most organic compounds.
-
Temperature: Standard probe temperature (e.g., 298 K).
Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
Structural Comparison Workflow
The following diagram illustrates the logical workflow for comparing the 13C NMR data of the target compound with its structural analogues to understand the effects of substitution on the chemical shifts.
Caption: Workflow for the comparative analysis of 13C NMR data.
References
A Comparative Infrared Spectroscopic Analysis of 5-Bromo-2-fluorophenylacetic Acid and Structurally Related Compounds
A detailed comparison of the vibrational spectra of 5-Bromo-2-fluorophenylacetic acid with phenylacetic acid, 2-fluorophenylacetic acid, and 4-bromophenylacetic acid, providing valuable insights for researchers in drug development and materials science.
Comparative Analysis of Key Vibrational Frequencies
The primary IR active functional groups in these compounds are the carboxylic acid O-H and C=O stretches, C-H stretches of the aromatic ring and the methylene group, and vibrations associated with the carbon-halogen bonds. The table below summarizes the expected and observed vibrational frequencies for these key modes.
| Vibrational Mode | Phenylacetic Acid (cm⁻¹) | 2-Fluorophenylacetic Acid (cm⁻¹) | 4-Bromophenylacetic Acid (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) |
| C-H Stretch (Aromatic) | 3030 - 3080 | 3040 - 3100 | 3020 - 3070 | 3030 - 3100 |
| C-H Stretch (Aliphatic, CH₂) | 2920 - 2950 | 2925 - 2960 | 2910 - 2940 | 2920 - 2960 |
| C=O Stretch (Carboxylic Acid) | ~1710 | ~1715 | ~1705 | ~1710-1720 |
| C=C Stretch (Aromatic) | 1605, 1495, 1455 | 1610, 1500, 1460 | 1595, 1490, 1450 | 1590-1610, 1480-1500 |
| C-F Stretch | N/A | ~1230 | N/A | ~1240 |
| C-Br Stretch | N/A | N/A | ~650 | ~640 |
Note: The vibrational frequencies for the comparison compounds are based on typical values and data from public spectral databases. The values for this compound are predicted based on the expected electronic effects of the substituents.
The broad O-H stretch around 3000 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. The position of the strong carbonyl (C=O) stretch is sensitive to the electronic effects of the substituents. The electron-withdrawing fluorine atom in 2-fluorophenylacetic acid is expected to slightly increase the C=O stretching frequency compared to phenylacetic acid. Conversely, the bromine atom in 4-bromophenylacetic acid may have a lesser effect. For this compound, the combined electron-withdrawing effects of both halogens are anticipated to result in a C=O stretch at a similar or slightly higher wavenumber than 2-fluorophenylacetic acid.
The carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching vibrations are expected in the fingerprint region of the spectrum and can be diagnostic for the presence of these halogens.
Experimental Protocol for Infrared Spectroscopy
The following is a standard procedure for acquiring the FT-IR spectrum of a solid organic compound.
Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (typically 1-2 mg) is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the ATR crystal.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).
-
Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) and dried before the next measurement.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the IR spectrum of an unknown sample, such as a newly synthesized batch of this compound, against reference spectra.
Caption: Workflow for IR spectral comparison.
This systematic approach allows researchers to not only confirm the identity of the target compound but also to gain a deeper understanding of the structure-property relationships imparted by the specific substitution pattern on the phenylacetic acid scaffold. The insights gained from this comparative analysis are invaluable for ensuring the purity and consistency of active pharmaceutical ingredients and other high-performance chemical products.
A Comparative Guide to Analytical Methods for the Characterization of 5-Bromo-2-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methodologies for the comprehensive characterization of 5-Bromo-2-fluorophenylacetic acid, a crucial building block in pharmaceutical and chemical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and quality of this compound. This document details experimental protocols for chromatographic and spectroscopic techniques, presents a comparative analysis of their performance, and includes workflow diagrams to guide the analytical process.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.03 g/mol |
| CAS Number | 883514-21-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 111-112 °C |
Chromatographic Methods for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and quantifying it in various matrices. Both Reverse-Phase HPLC (RP-HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) offer robust and reliable approaches.
Comparative Performance of Chromatographic Methods
| Performance Characteristic | Reverse-Phase HPLC (UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL |
| Selectivity | Good | Excellent |
| Cost & Complexity | Lower | Higher |
Experimental Protocols
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for routine purity analysis and assay determination.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water containing an acidic modifier. For example, a mobile phase of ACN and 0.1% phosphoric acid in water can be used.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and selectivity, making it ideal for trace-level analysis and impurity identification.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure compatibility with mass spectrometry.[1]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids.
-
Mass Analysis: The instrument can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for targeted quantification. The presence of bromine provides a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a ~1:1 ratio), which aids in the identification of bromine-containing fragments.[3]
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL and dilute with the mobile phase to the desired concentration range.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool.[4][5][6]
-
¹H NMR: Provides information on the number and types of protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methylene protons of the acetic acid group will appear as a singlet.
-
¹³C NMR: Shows the number of different carbon environments. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom, making it excellent for confirming the presence and position of the fluorine substituent.[7]
Experimental Protocol (¹H, ¹³C, and ¹⁹F NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR are used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Analysis: Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm for ¹H and ¹³C NMR). Coupling constants are measured to aid in structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands: [8][9]
| Wavenumber (cm⁻¹) | Vibration |
| 3300-2500 (broad) | O-H stretch (of the carboxylic acid dimer) |
| ~1700 (strong) | C=O stretch (of the carboxylic acid) |
| 1600-1450 | C=C stretch (aromatic ring) |
| ~1250 | C-F stretch |
| ~680 | C-Br stretch |
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: A small amount of the powdered sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Expected Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak [M]⁺. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the bond between the aromatic ring and the acetic acid side chain.[10][11]
Experimental Protocol (Direct Infusion or GC-MS):
-
Sample Introduction: The sample can be introduced directly into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used.
-
Mass Analysis: A quadrupole or time-of-flight analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Workflow Diagrams
Caption: General workflow for the analytical characterization of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. Separation of 3-Bromophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biophysics.org [biophysics.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Bromophenylacetic acid [webbook.nist.gov]
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 5-Bromo-2-fluorophenylacetic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 5-Bromo-2-fluorophenylacetic acid, a key building block in the synthesis of various pharmaceutical compounds.
The presence of impurities can significantly affect the efficacy, safety, and stability of the final drug product. Therefore, robust analytical methods are crucial for accurate purity assessment. This guide offers detailed experimental protocols, a comparison of performance, and a visual workflow to assist in selecting the most suitable analytical technique.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is often the primary method for purity determination in the pharmaceutical industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile compounds or those that can be derivatized to become volatile. It offers high sensitivity and structural information about impurities.
The choice between HPLC and GC-MS depends on factors such as the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the availability of instrumentation. For this compound, both techniques can be effectively employed, each with its own advantages and limitations.
Experimental Workflow
The general workflow for the purity analysis of this compound using either HPLC or GC-MS involves sample preparation, instrument setup, data acquisition, and analysis. The following diagram illustrates the key steps in this process.
Caption: Workflow for the purity analysis of this compound.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar halogenated phenylacetic acids and can be optimized for specific laboratory conditions.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reversed-phase chromatography, which is suitable for separating compounds of moderate polarity like this compound.[4]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC-MS analysis, derivatization is often required for acidic compounds to increase their volatility and improve chromatographic performance. Silylation is a common derivatization technique for carboxylic acids.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization Agent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of the derivatization agent (BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Injection Volume | 1 µL (split ratio 20:1) |
Performance Comparison
The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Sample Preparation | Simple dissolution and dilution | Derivatization required |
| Analysis Time | ~30 minutes per sample | ~30 minutes per sample |
| Selectivity | Good for polar impurities | Excellent for a wide range of volatile impurities |
| Sensitivity | High (ng range) | Very high (pg range) |
| Impurity Identification | Based on retention time and UV spectra (PDA) | Definitive identification based on mass spectra |
| Quantification | Area percent method | Area percent method |
| Advantages | Robust, widely available, suitable for non-volatile impurities | High sensitivity, provides structural information |
| Disadvantages | May not be suitable for volatile impurities | Derivatization adds complexity and potential for artifacts |
Data Presentation
The purity of this compound is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Table 1: Hypothetical Purity Data for this compound
| Method | Lot Number | Retention Time (min) | Peak Area (Main Peak) | Total Peak Area | Purity (%) |
| HPLC | A123 | 15.2 | 4,567,890 | 4,600,123 | 99.30 |
| GC-MS | A123 | 18.5 | 5,123,456 | 5,150,678 | 99.47 |
| HPLC | B456 | 15.3 | 4,450,123 | 4,480,567 | 99.32 |
| GC-MS | B456 | 18.6 | 5,012,345 | 5,045,890 | 99.33 |
Table 2: Hypothetical Impurity Profile
| Method | Impurity | Retention Time (min) | Area % |
| HPLC | Impurity 1 | 12.8 | 0.25 |
| Impurity 2 | 17.1 | 0.45 | |
| GC-MS | Impurity 3 (Identified as...) | 16.2 | 0.18 |
| Impurity 4 (Identified as...) | 20.1 | 0.35 |
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC is a robust and straightforward method for routine quality control, while GC-MS offers higher sensitivity and definitive impurity identification, which is invaluable during process development and for investigational purposes. For comprehensive characterization, employing both techniques can provide a more complete purity profile of the compound.
References
- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 2. Separation of Bromoacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to 5-Bromo-2-fluorophenylacetic Acid and Other Phenylacetic Acid Derivatives for Researchers
For scientists and professionals engaged in drug discovery and development, phenylacetic acid and its derivatives represent a critical class of compounds with a wide range of therapeutic applications. This guide provides a comparative overview of 5-Bromo-2-fluorophenylacetic acid against other notable phenylacetic acid derivatives, including the parent compound, a singly halogenated analog, and two widely used non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and ibuprofen.
This comparison focuses on physicochemical properties, which are crucial determinants of a compound's pharmacokinetic and pharmacodynamic profile. While direct comparative biological data for this compound is limited in publicly available literature, this guide offers insights into its potential characteristics based on structure-activity relationships (SAR) of halogenated phenylacetic acids. Furthermore, detailed experimental protocols for key anti-inflammatory assays are provided to facilitate further research and direct comparison.
Physicochemical Properties: A Comparative Analysis
The substitution on the phenyl ring of phenylacetic acid significantly influences its physicochemical properties such as molecular weight, melting point, and acidity (pKa). These parameters, in turn, affect the solubility, absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. The following table summarizes the key physicochemical properties of this compound and selected comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) |
| This compound | C₈H₆BrFO₂ | 233.03 | 111-112[1] | 3.84 (Predicted)[1] |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | 76-78[2] | 4.28[2] |
| 2-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 60-62 | ~4.09 (Implied) |
| Diclofenac | C₁₄H₁₁Cl₂NO₂ | 296.15 | 283-285[3] | 3.99[3] |
| Ibuprofen | C₁₃H₁₈O₂ | 206.29 | 75-77[4] | ~4.4 |
Structure-Activity Relationship and Biological Potential
Phenylacetic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerting their effect through the inhibition of cyclooxygenase (COX) enzymes.[5] The nature and position of substituents on the phenyl ring play a crucial role in the potency and selectivity of COX inhibition.
Halogenation, in particular, has been shown to modulate the biological activity of various drug candidates. Theoretical studies on halogenated phenylacetic acids suggest that the introduction of halogens can influence the molecule's reactivity and acidity. For instance, a comparative DFT (Density Functional Theory) study on 2-halophenylacetic acids (fluoro, chloro, bromo) indicated that halogen substitution tends to deform the molecular structure and affects the acidity of the carboxylic acid group.[4][6] Generally, halogenation can enhance the potency of medicinal compounds.
The presence of both a bromine and a fluorine atom on the phenyl ring of this compound suggests it may possess interesting biological properties. The electron-withdrawing nature of these halogens could influence its binding affinity to target enzymes. Further experimental evaluation is necessary to determine its specific activity and COX-1/COX-2 selectivity profile.
Experimental Protocols for Comparative Evaluation
To facilitate direct comparison of this compound with other derivatives, the following are detailed protocols for standard in vitro and in vivo anti-inflammatory assays.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is fundamental for determining the potency and selectivity of NSAIDs.
Principle: The ability of a test compound to inhibit the activity of COX-1 and COX-2 is measured by quantifying the reduction in prostaglandin E2 (PGE2) production. The half-maximal inhibitory concentration (IC50) for each enzyme is determined to calculate the COX-2 selectivity index (SI = IC50(COX-1)/IC50(COX-2)).[7]
Materials and Reagents:
-
Ovine or human COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, diclofenac, ibuprofen)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add the test compound solutions to the respective wells. Include a control group without any inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Quantify the PGE2 concentration in each well using a PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration and determine the IC50 values from the dose-response curves.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.
Principle: Carrageenan, when injected into the sub-plantar tissue of a rat's hind paw, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[8]
Materials and Reagents:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds and a reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: a vehicle control group, a reference drug group, and groups for different doses of the test compound.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of phenylacetic acid derivatives are primarily mediated through the inhibition of the cyclooxygenase pathway, which is a key component of the arachidonic acid cascade. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating new derivatives.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Ibuprofen | 15687-27-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. physicochemical characteristics of ibuprofen | PPTX [slideshare.net]
- 8. Diclofenac - Wikipedia [en.wikipedia.org]
Comparative Guide to the Biological Activity of Phenylacetic Acid Derivatives with a Focus on 5-Bromo-2-fluorophenylacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives of 5-bromo-2-fluorophenylacetic acid. Due to limited publicly available data on the specific biological activities of this compound derivatives, this guide draws comparisons from structurally related phenylacetic acid analogs, particularly those with halogen substitutions. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and pharmacological evaluation of this class of compounds.
Introduction to Phenylacetic Acid Derivatives in Drug Discovery
Phenylacetic acid and its derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse pharmacological activities. The phenylacetic acid scaffold is a key structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac and aceclofenac, which are widely used for their anti-inflammatory, analgesic, and antipyretic properties[1]. The introduction of halogen atoms, such as bromine and fluorine, into the phenyl ring can significantly modulate the physicochemical properties and biological activity of these molecules, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.
Potential Biological Activities of this compound Derivatives
Based on the activities of related compounds, derivatives of this compound are anticipated to exhibit a range of biological effects, including:
-
Anti-inflammatory and Analgesic Activity: The phenylacetic acid core is strongly associated with anti-inflammatory and pain-relieving effects[2][3][4].
-
Anticancer Activity: Fluorinated and brominated organic compounds are integral to the design of many modern anticancer agents. Halogenation can enhance membrane permeability and binding affinity to therapeutic targets[5][6][7].
-
Antimicrobial Activity: Heterocyclic compounds derived from halogenated phenylacetic acids have shown promise as antibacterial and antifungal agents[8].
Comparative Data from Structurally Related Compounds
The following tables summarize experimental data from studies on derivatives of structurally similar phenylacetic acids and related halogenated compounds. This data is provided to offer a comparative baseline for the potential efficacy of this compound derivatives.
Table 1: In Vitro Cytotoxicity of Phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [7] |
| 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [7] |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [7] | |
| MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [7] |
Note: Compounds 3c and 3d are phenylacetamide derivatives, highlighting the potential for amide derivatives of this compound to exhibit cytotoxic effects against cancer cell lines.
Table 2: Antibacterial and Antifungal Activity of a Chalcone Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| CY3 | E. coli | > 100 | C. albicans | > 50 | [8] |
| S. aureus | > 100 | A. niger | > 50 | [8] | |
| P. aeruginosa | > 100 | A. flavus | > 50 | [8] | |
| B. subtilis | > 100 | [8] | |||
| S. epidermidis | > 100 | [8] |
Note: Compound CY3 is 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone synthesized from a precursor to this compound. The data suggests that precursors and derivatives may possess moderate antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study on phenylacetamide derivatives[7].
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compounds (e.g., 0.125, 0.25, 0.5, 1 µM) dissolved in DMSO.
-
MTT Incubation: After a 48-hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is based on the evaluation of a chalcone derivative[8].
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated for 24 hours for bacteria and 48 hours for fungi at their respective optimal temperatures.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
General Synthetic Pathway for Phenylacetamide Derivatives
The following diagram illustrates a general workflow for the synthesis of phenylacetamide derivatives from a phenylacetic acid starting material.
Caption: General synthesis of phenylacetamide derivatives.
Simplified NF-κB Signaling Pathway in Inflammation
This diagram outlines a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation and a potential target for anti-inflammatory phenylacetic acid derivatives.
Caption: Simplified NF-κB inflammatory signaling pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently scarce in the public domain, the well-established pharmacological profiles of related phenylacetic acid and halogenated aromatic compounds provide a strong rationale for their investigation. The data and protocols presented in this guide offer a comparative framework to inform the design, synthesis, and evaluation of novel derivatives in this chemical space for potential therapeutic applications in inflammation, cancer, and infectious diseases. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this promising class of compounds.
References
- 1. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 2. [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of 5-Bromo-2-fluorophenylacetic Acid Analogs: A Field Awaiting Exploration
Despite a comprehensive search of scientific literature and chemical databases, a detailed structure-activity relationship (SAR) guide for 5-Bromo-2-fluorophenylacetic acid analogs cannot be compiled at this time due to a lack of publicly available research data. While the parent compound, this compound, is commercially available and recognized as a potential building block in medicinal chemistry, specific studies detailing the synthesis of its analogs and the subsequent evaluation of their biological activities are not present in the accessible scientific domain.
Our investigation sought to identify quantitative data, such as IC50 or EC50 values, from biological assays of a series of this compound analogs. The goal was to establish a clear correlation between chemical modifications of the parent structure and the resulting changes in biological effect. Furthermore, the search aimed to extract detailed experimental protocols for the key bioassays and to identify associated signaling pathways to provide a comprehensive comparison guide for researchers.
The absence of such specific data prevents the creation of the requested data tables and in-depth SAR analysis. It is plausible that research into this specific class of compounds is in its nascent stages or is being conducted within private pharmaceutical research and has not been disclosed in publications or patents.
While a direct SAR analysis of this compound analogs is not currently feasible, the broader class of phenylacetic acid derivatives has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic properties. For instance, research on related phenylacetic acid derivatives has demonstrated their potential as agonists for peroxisome proliferator-activated receptors (hPPARs), which are involved in the regulation of glucose and lipid metabolism.
Potential Avenues for Future Research
The this compound scaffold presents several opportunities for chemical modification to explore potential therapeutic applications. A systematic SAR study could involve:
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could modulate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
-
Substitution at the Phenyl Ring: The bromine and fluorine atoms offer sites for further functionalization or replacement with other substituents to investigate the impact on target binding and selectivity.
-
Alterations to the Acetic Acid Side Chain: The length and branching of the acetic acid side chain could be varied to probe the binding pocket of a biological target.
A generalized workflow for a future SAR study on this compound analogs could be conceptualized as follows:
Caption: A conceptual workflow for a structure-activity relationship study of this compound analogs.
This document will be updated should relevant research on the structure-activity relationship of this compound analogs become publicly available. Researchers interested in this area are encouraged to initiate studies to fill this knowledge gap, which could lead to the discovery of novel therapeutic agents.
Efficacy of Compounds Derived from 5-Bromo-2-fluorophenylacetic Acid: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a notable absence of studies detailing the synthesis and comparative efficacy of compounds directly derived from 5-Bromo-2-fluorophenylacetic acid. While this starting material is commercially available and possesses reactive sites amenable to chemical modification, research focusing on the biological activities of its derivatives is not publicly available at this time.
For researchers, scientists, and professionals in drug development, this indicates a potential untapped area for novel compound synthesis and discovery. The unique combination of a bromine atom and a fluorine atom on the phenylacetic acid scaffold presents an intriguing starting point for the development of new chemical entities with potential therapeutic applications. The electron-withdrawing properties of the halogen atoms can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, offering diverse avenues for chemical exploration.
While direct comparisons are unavailable, examining the biological activities of structurally related compounds can provide valuable insights into the potential applications of derivatives of this compound. For instance, fluorinated and brominated phenylacetic acid analogs have been investigated for a range of bioactivities, including anti-inflammatory and anticancer properties. The strategic placement of these halogens can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall pharmacokinetic profile of a molecule.
Future Directions and Hypothetical Experimental Design
To address the current knowledge gap, a systematic investigation into the derivatives of this compound is warranted. A hypothetical research workflow to synthesize and evaluate the efficacy of such compounds is outlined below.
Experimental Workflow: Synthesis and Evaluation of Novel Derivatives
Caption: Hypothetical workflow for synthesis and evaluation.
Detailed Methodologies for Future Studies
Should research in this area commence, the following experimental protocols would be fundamental.
General Procedure for Amide Synthesis
-
Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Hypothetical Signaling Pathway
Given the structural motifs, derivatives of this compound could potentially interact with various signaling pathways implicated in cell growth and inflammation, such as the NF-κB pathway.
Safety Operating Guide
Proper Disposal of 5-Bromo-2-fluorophenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Bromo-2-fluorophenylacetic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.
Key Safety and Handling Information
This compound is a compound that requires careful handling due to its hazardous properties. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory. This includes wearing chemical-impermeable gloves, tightly fitting safety goggles, and protective clothing.[1][2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[3]
Quantitative Data Summary
For quick reference, the table below summarizes the key quantitative and safety data for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H302+H332 (Harmful if swallowed or if inhaled), H314 (Causes severe skin burns and eye damage) | [1] |
| Melting Point | 61 - 65 °C / 141.8 - 149 °F | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [4] |
| Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam | [1][3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, including contaminated materials, is to engage a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.[3][5][6]
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, suitable, and clearly labeled, closed container.[1][3]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
2. Accidental Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation and remove all sources of ignition.[1][5]
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Carefully sweep or vacuum the spilled solid material, avoiding dust formation, and place it into the designated waste container for disposal.[3][5]
-
Prevent the spilled material from entering drains or waterways.[1][3][5]
3. Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste management company.[3][4][7]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-fluorophenylacetic Acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for 5-Bromo-2-fluorophenylacetic acid, a compound that requires careful management in a laboratory setting. Adherence to these protocols is crucial for ensuring personal safety and environmental compliance.
Chemical Profile and Hazards
This compound is a halogenated organic compound that presents significant health risks. According to its Safety Data Sheet (SDS), it is harmful if swallowed or inhaled and can cause severe skin burns and eye damage[1]. Understanding these hazards is the first step in implementing robust safety procedures.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.03 g/mol | [3] |
| Appearance | Off-white crystalline solid | Echemi |
| Melting Point | 61 - 65 °C (141.8 - 149 °F) | [4] |
| Boiling Point | Not available | |
| Density | Not available | |
| CAS Number | 883514-21-4 | [2] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following step-by-step operational plan outlines the necessary precautions.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors[1].
-
Safety Equipment: Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area[5].
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical for preventing contact with this corrosive compound.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory[1]. For tasks with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.
-
Hand Protection: Due to the corrosive nature of this acid and its halogenated structure, standard nitrile gloves may not provide adequate protection. Butyl rubber or Viton® gloves are recommended for their high resistance to corrosive acids and halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is required. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: If there is a risk of dust formation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Segregation
-
Dedicated Waste Container: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Halogenated Organic Waste: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and other reactive chemicals.
-
Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Solid Waste" and list "this compound" as a constituent. The date of initial waste accumulation should also be clearly marked.
Storage of Waste
-
Waste containers should be kept tightly sealed when not in use.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.
Final Disposal
-
The sealed and labeled waste container should be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.
-
The typical disposal method for halogenated organic waste is high-temperature incineration at a licensed facility.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and safety protocols in the handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
